FC-11
Description
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Structure
2D Structure
Properties
Molecular Formula |
C41H42F3N13O9S |
|---|---|
Molecular Weight |
949.9 g/mol |
IUPAC Name |
1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]-N-[4-[[4-[[2-[methyl(methylsulfonyl)amino]-3-pyridinyl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]triazole-4-carboxamide |
InChI |
InChI=1S/C41H42F3N13O9S/c1-55(67(2,63)64)35-24(5-4-14-46-35)21-47-34-28(41(42,43)44)22-48-40(52-34)50-26-10-8-25(9-11-26)49-36(59)30-23-56(54-53-30)16-18-66-20-19-65-17-15-45-29-7-3-6-27-33(29)39(62)57(38(27)61)31-12-13-32(58)51-37(31)60/h3-11,14,22-23,31,45H,12-13,15-21H2,1-2H3,(H,49,59)(H,51,58,60)(H2,47,48,50,52) |
InChI Key |
RZKZQCHSKWKOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)NC(=O)C4=CN(N=N4)CCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)S(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
FC-11 FAK PROTAC degrader mechanism of action
An In-depth Technical Guide to the FC-11 FAK PROTAC Degrader: Mechanism of Action and Experimental Framework
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, particularly those initiated by integrins and growth factor receptors.[1] Its functions are critical in regulating cell migration, proliferation, survival, and adhesion turnover.[1][2] Elevated expression and activity of FAK are frequently observed in numerous cancer types, correlating with tumor progression and metastasis, which establishes FAK as a compelling target for therapeutic intervention.[1][2]
Traditional therapeutic strategies have focused on small-molecule inhibitors that block the kinase activity of FAK. However, the Proteolysis-Targeting Chimera (PROTAC) technology offers an alternative and potentially more effective approach by inducing the complete degradation of the target protein.[3] PROTACs are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest.[4][5]
This guide provides a detailed technical overview of this compound, a potent PROTAC designed to induce the degradation of FAK. We will explore its core mechanism of action, present quantitative performance data, and outline key experimental protocols for its characterization.
This compound: Molecular Composition and General Mechanism
This compound is a heterobifunctional molecule engineered to specifically target FAK for degradation. Its structure consists of three key components:
-
FAK Ligand: The molecule incorporates PF-562271, a potent ligand that binds to the FAK protein.[6]
-
E3 Ligase Ligand: It utilizes Pomalidomide, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[6]
-
Linker: A flexible chemical linker connects the FAK and CRBN ligands, optimizing the formation of a stable ternary complex.
The fundamental mechanism of action for this compound, like other PROTACs, is to act as a molecular bridge.[7] It simultaneously binds to FAK and the CRBN E3 ligase, bringing them into close proximity.[3] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase complex to lysine residues on the surface of FAK. The resulting poly-ubiquitinated FAK is then recognized by the 26S proteasome, leading to its unfolding and degradation into smaller peptides.[4][5] A key advantage of this process is its catalytic nature; once FAK is degraded, this compound is released and can engage another FAK molecule, allowing for sustained protein knockdown at sub-stoichiometric concentrations.[3][8]
FAK Signaling and Interruption by this compound
FAK is a central node in signaling pathways that control cell motility and survival.[2] Upon activation by integrin clustering at focal adhesions or by growth factor receptors, FAK undergoes autophosphorylation at tyrosine 397 (Y397). This event creates a high-affinity binding site for Src family kinases (SFKs). The FAK-Src complex then phosphorylates a multitude of downstream substrates, activating key oncogenic pathways such as PI3K/AKT and MAPK/ERK, which ultimately promote cell migration, invasion, and resistance to apoptosis.[9][10]
By inducing the degradation of the entire FAK protein scaffold, this compound eliminates all FAK-dependent functions, not just its kinase activity. This complete removal of FAK disrupts the formation of the FAK-Src complex and abrogates downstream signaling, providing a more comprehensive blockade of the pathway compared to kinase inhibitors.
Quantitative Performance Data
The efficacy of a PROTAC degrader is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. This compound has demonstrated high potency across various cell lines.
| Cell Line | Cell Type | DC50 (pM) |
| TM3 | Leydig Cell (Mouse) | 310 |
| PA1 | Ovarian Teratocarcinoma (Human) | 80 |
| MDA-MB-436 | Breast Cancer (Human) | 330 |
| LNCaP | Prostate Cancer (Human) | 370 |
| Ramos | Burkitt's Lymphoma (Human) | 40 |
| Table 1: Degradation potency (DC50) of this compound in various cell lines. Data sourced from InvivoChem.[6] |
Key Experimental Protocols and Workflows
Characterizing the activity of this compound involves a series of standard biochemical and cell-based assays. Below are detailed methodologies for essential experiments.
Western Blotting for FAK Degradation
This is the most direct method to quantify the reduction in total FAK protein levels following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-436) at a density of 0.5 x 10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with a dose-response curve of this compound (e.g., 0.01 nM to 1000 nM) or a time-course at a fixed concentration (e.g., 100 nM) for 2, 4, 8, 16, and 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against total FAK (e.g., rabbit anti-FAK) overnight at 4°C. Use an antibody for a loading control (e.g., mouse anti-GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize FAK band intensity to the corresponding loading control band intensity. Calculate the percentage of FAK remaining relative to the vehicle control.
Cell Viability Assay
This assay assesses the functional consequence of FAK degradation on cell proliferation and survival.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a prolonged period, typically 72 to 120 hours, to observe effects on proliferation.
-
Assay Reagent Addition: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity and cell viability.
-
Signal Measurement: After a short incubation period as per the manufacturer's protocol, measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This experiment can provide evidence of the this compound-mediated interaction between FAK and the CRBN E3 ligase.
Methodology:
-
Cell Treatment: Treat cells with this compound or a vehicle control for a short duration (e.g., 2-4 hours) to capture the ternary complex before significant degradation occurs.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either FAK or a component of the E3 ligase complex (e.g., anti-CRBN) conjugated to magnetic or agarose beads.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of FAK, CRBN, and other components to confirm their co-precipitation, which indicates the formation of the ternary complex.
Conclusion
The this compound PROTAC represents a powerful chemical tool for investigating FAK biology and a promising strategy for therapeutic development. Its mechanism of action, centered on the catalytic, induced degradation of FAK via the ubiquitin-proteasome system, offers a distinct and potentially more robust method of pathway inhibition than traditional small-molecule inhibitors. The high potency demonstrated by its low picomolar DC50 values underscores its efficiency. The experimental protocols outlined in this guide provide a robust framework for researchers to validate its mechanism and explore its functional consequences in various preclinical models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting focal adhesion kinase inhibits cell migration and non-angiogenic vascularization in malignant breast cancer | springermedizin.de [springermedizin.de]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. This compound | FAK | 2271035-37-9 | Invivochem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tissue mechanics in tumor heterogeneity and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Biological Activity of FC-11: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FC-11 is a potent and selective heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer progression and metastasis. This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols. Signaling pathways associated with FAK are also illustrated to provide a broader context for the therapeutic potential of this compound.
Introduction to this compound
This compound is a synthetic molecule that leverages the cell's own ubiquitin-proteasome system to specifically target and eliminate FAK protein. It is composed of three key components: a ligand that binds to FAK (the FAK inhibitor PF-562271), a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (Pomalidomide), and a linker that connects these two moieties.[1][2] By simultaneously binding to both FAK and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of FAK by the proteasome.[2][3] This degradation-based approach offers a distinct advantage over traditional kinase inhibition, as it can eliminate both the enzymatic and scaffolding functions of the target protein.[3][4]
Mechanism of Action
The primary biological activity of this compound is to induce the degradation of FAK. This process is initiated by the formation of a ternary complex between FAK, this compound, and the CRBN E3 ubiquitin ligase complex.[2] Once this complex is formed, CRBN facilitates the transfer of ubiquitin molecules to the FAK protein. Poly-ubiquitinated FAK is then recognized and degraded by the 26S proteasome.[2] The degradation of FAK by this compound has been shown to be dependent on both CRBN and the proteasome, as co-treatment with a proteasome inhibitor (like MG132) or a competing CRBN ligand (thalidomide) can block its effect.[2][3] The effects of this compound are reversible, with FAK protein levels recovering after the compound is washed out.[5]
Quantitative Biological Data
The potency of this compound has been evaluated across various cell lines and in in vivo models. The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Degradation Potency of this compound
| Cell Line | Cancer Type | DC50 (pM) | DC90 (nM) | Reference |
| TM3 | Leydig cell | 310 | - | [1] |
| PA1 | Ovarian teratocarcinoma | 80 | - | [1] |
| MDA-MB-436 | Breast cancer | 330 | - | [1] |
| LNCaP | Prostate cancer | 370 | - | [1] |
| Ramos | Burkitt's lymphoma | 40 | - | [1] |
| PC3 | Prostate cancer | 3000 | - | [6] |
| A549 | Lung cancer | - | - | [6] |
| General | - | - | 1 | [1] |
DC50 (Degradation Concentration 50) is the concentration of this compound required to degrade 50% of the target protein. DC90 (Degradation Concentration 90) is the concentration of this compound required to degrade 90% of the target protein.
Table 2: In Vitro Anti-proliferative Activity of this compound and FAK Inhibitor (IN10018)
| Cell Line | Cancer Type | This compound IC50 (µM) | IN10018 IC50 (µM) | Reference |
| 4T1 | Breast cancer | 0.73 | 3.62 | [3] |
| MDA-MB-231 | Breast cancer | 1.09 | 6.15 | [3] |
| MDA-MB-468 | Breast cancer | 5.84 | 21.07 | [3] |
| MDA-MB-435 | Breast cancer | 3.05 | 7.20 | [3] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 3: In Vivo FAK Degradation by this compound
| Animal Model | Tissue | Dosing Regimen | FAK Degradation | Reference |
| C57BL/6N Mice | Testis, Epididymis, Seminal Vesicle, Preputial Gland | 20 mg/kg, twice daily for 5 days (intraperitoneal) | >90% | [7] |
Experimental Protocols
Cell Culture and Treatment for In Vitro Degradation Assays
-
Cell Lines: TM3, PA1, MDA-MB-436, LNCaP, and Ramos cells are maintained in their respective recommended culture media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1]
-
Compound Preparation: this compound is dissolved in DMSO to prepare a stock solution (e.g., 10 mM). Serial dilutions are then made in the culture medium to achieve the desired final concentrations.[1]
-
Treatment: Cells are seeded in appropriate culture plates (e.g., 6-well or 12-well plates) and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 8 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
Lysis and Protein Quantification: After incubation, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration in the lysates is determined using a BCA protein assay.
Western Blotting for FAK Degradation Analysis
-
Sample Preparation: An equal amount of protein from each cell lysate is mixed with Laemmli sample buffer and boiled for 5-10 minutes.
-
SDS-PAGE and Transfer: The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against FAK. A primary antibody against a loading control (e.g., GAPDH or β-actin) is also used.
-
Secondary Antibody and Detection: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The level of FAK is normalized to the loading control.
In Vivo FAK Degradation Study in Mice
-
Animals: Ten-week-old male C57BL/6N mice are used for the study.[7]
-
Dosing: this compound is formulated in a suitable vehicle (e.g., a solution of DMSO, PEG300, Tween 80, and saline). The mice are administered intraperitoneal injections of this compound (20 mg/kg, twice daily) or vehicle control for a period of 5 days.[7]
-
Tissue Collection: After the treatment period, the mice are euthanized, and various reproductive tissues (testis, epididymis, seminal vesicle, and preputial gland) are collected.[7]
-
Protein Extraction and Analysis: The tissues are homogenized, and proteins are extracted. The levels of FAK and phosphorylated FAK (pFAKtyr397) are then analyzed by Western blotting as described in the in vitro protocol.[7]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a FAK-targeting PROTAC.
Caption: Simplified FAK signaling pathway and the point of intervention by this compound.
Caption: Experimental workflow for Western blot analysis of FAK degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FC 11 | FAK: R&D Systems [rndsystems.com]
- 6. tandfonline.com [tandfonline.com]
- 7. FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice - PMC [pmc.ncbi.nlm.nih.gov]
The PROTAC FC-11: A Technical Guide to its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
FC-11 is a highly potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular adhesion, migration, proliferation, and survival, and its overexpression is implicated in various cancers. This compound leverages the ubiquitin-proteasome system to achieve targeted degradation of FAK, thereby offering a promising therapeutic strategy for FAK-dependent malignancies. This technical guide provides an in-depth overview of the chemical structure, synthesis pathway, and biological activity of this compound, including its mechanism of action and relevant experimental protocols.
This compound Structure
This compound is a chimeric molecule comprising three key components: a ligand that binds to the target protein (FAK), a ligand for an E3 ubiquitin ligase (Cereblon, CRBN), and a flexible linker connecting the two.
-
FAK Ligand: The FAK-binding moiety of this compound is the potent and selective FAK inhibitor, PF-562271.[1][2] This component ensures the specific recruitment of FAK to the PROTAC complex.
-
E3 Ligase Ligand: this compound utilizes pomalidomide as the ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This recruits the cellular degradation machinery.
-
Linker: A polyethylene glycol (PEG)-based linker connects the FAK inhibitor and the CRBN ligand. The nature and length of the linker are critical for optimizing the formation of a stable ternary complex between FAK, this compound, and CRBN, which is essential for efficient ubiquitination and subsequent degradation.
Quantitative Data
The biological activity of this compound has been characterized by its potent FAK degradation capabilities across various cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation Concentration 50%) | TM3 | 310 pM | [1] |
| PA1 | 80 pM | [1] | |
| MDA-MB-436 | 330 pM | [1] | |
| LNCaP | 370 pM | [1] | |
| Ramos | 40 pM | [1] | |
| DC90 (Degradation Concentration 90%) | Not Specified | 1 nM | [1] |
| Molecular Weight | N/A | 949.91 g/mol | [1] |
| Purity | N/A | ≥98% | |
| CAS Number | N/A | 2271035-37-9 |
Synthesis Pathway
The synthesis of this compound involves a multi-step process that includes the synthesis of the FAK inhibitor, the E3 ligase ligand with a linker attachment point, and the final conjugation of these two moieties. While a detailed, step-by-step protocol for the entire synthesis is not publicly available, the general strategy can be outlined as follows:
-
Synthesis of the FAK inhibitor (PF-562271) derivative: The synthesis of PF-562271 has been previously described in the literature. For its incorporation into the PROTAC, a derivative of PF-562271 with a suitable functional group for linker attachment would be synthesized.
-
Synthesis of the Pomalidomide-linker intermediate: Pomalidomide is functionalized with a linker that has a reactive terminal group. This typically involves a nucleophilic substitution or an amidation reaction to attach the linker to the pomalidomide scaffold.
-
Final Conjugation: The FAK inhibitor derivative and the pomalidomide-linker intermediate are then coupled together. This final step is often achieved through a robust coupling reaction, such as an amide bond formation or a click chemistry reaction, to yield the final this compound molecule.
Caption: A high-level overview of the synthetic route to this compound.
Experimental Protocols
Western Blot for FAK Degradation
This protocol is a representative method to assess the degradation of FAK in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., PA1, TM3)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FAK, anti-pFAK(Tyr397), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or DMSO for the desired time (e.g., 8 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the FAK and pFAK levels to the loading control (GAPDH).
Cell Migration Assay (Transwell Assay)
This protocol describes a method to evaluate the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line (e.g., hepatocellular carcinoma cells)
-
This compound
-
Defactinib (FAK inhibitor control)
-
DMSO (vehicle control)
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum as a chemoattractant)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Crystal violet stain
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency and then starve them in serum-free medium for 24 hours.
-
Assay Setup:
-
Add complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing either DMSO, this compound (e.g., 100 nM), or Defactinib (e.g., 1 µM).
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a suitable duration (e.g., 24-48 hours) to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Staining: Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol) and then stain with crystal violet.
-
Imaging and Quantification:
-
Wash the inserts and allow them to air dry.
-
Image the stained cells using a microscope.
-
Quantify the number of migrated cells by counting cells in several random fields of view or by eluting the stain and measuring its absorbance.
-
Signaling Pathways and Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate FAK.
Caption: The mechanism of FAK degradation induced by this compound.
FAK is a central node in various signaling pathways that regulate cell behavior. By degrading FAK, this compound can modulate these downstream pathways.
References
The Central Role of Cereblon in the Mechanism of Molecular Glues: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific data for a Cereblon modulator designated "FC-11." Therefore, this guide utilizes data and mechanisms associated with well-characterized Cereblon E3 ligase modulating drugs (CELMoDs), such as pomalidomide and related compounds, to illustrate the core principles of Cereblon-mediated protein degradation. The experimental protocols and quantitative data presented are representative of those used to characterize the activity of this class of molecules.
Executive Summary
Cereblon (CRBN) is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex and a primary target for a class of therapeutic agents known as molecular glues.[1][2][3] These small molecules, by binding to Cereblon, induce a conformational change that expands the substrate repertoire of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, termed neosubstrates.[1][3] This process of targeted protein degradation (TPD) offers a powerful therapeutic modality to eliminate disease-causing proteins that have been historically challenging to target with conventional inhibitors.[4] This document provides an in-depth technical guide on the mechanism of action of Cereblon-recruiting molecular glues, with a focus on the central role of Cereblon. It includes quantitative data for representative compounds, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows.
The CRL4CRBN E3 Ubiquitin Ligase Complex and the Molecular Glue Hypothesis
The CRL4CRBN E3 ubiquitin ligase complex is a key component of the ubiquitin-proteasome system (UPS).[1] This complex consists of the scaffold protein Cullin-4 (CUL4), the adaptor protein DNA damage-binding protein 1 (DDB1), the RING finger protein ROC1, and the substrate receptor Cereblon (CRBN).[1][5] Cereblon itself is composed of a Lon-like domain and a thalidomide-binding domain (TBD), the latter of which is the binding site for molecular glue compounds.[2]
The molecular glue hypothesis posits that certain small molecules can induce an interaction between an E3 ligase and a target protein that would not normally occur.[3] In the context of Cereblon, immunomodulatory drugs (IMiDs) and other CELMoDs bind to a hydrophobic pocket in the TBD.[1] This binding event creates a novel protein-protein interaction surface on Cereblon, which facilitates the recruitment of neosubstrates.[1] This ternary complex formation (CRBN-molecular glue-neosubstrate) is essential for the subsequent ubiquitination and degradation of the neosubstrate.
The binding of a molecular glue to Cereblon can induce an allosteric rearrangement from an "open" to a "closed" conformation, which is more favorable for neosubstrate binding.[2] This conformational change is a critical step in the mechanism of action and underscores the allosteric regulatory role of these compounds.[2]
Quantitative Analysis of Molecular Glue Activity
The characterization of molecular glues involves quantitative assessment of their binding to Cereblon and their efficiency in inducing the degradation of neosubstrates. The following tables summarize representative data for well-studied Cereblon modulators.
Table 1: Cereblon Binding Affinity of Representative Molecular Glues
| Compound | IC50 (nM) | Ki (nM) | Assay Method | Reference |
| Thalidomide | 22.4 | 10.6 | TR-FRET | [6] |
| (S)-Thalidomide | 11.0 | - | TR-FRET | [6] |
| (R)-Thalidomide | 200.4 | - | TR-FRET | [6] |
| Lenalidomide | 8.9 | 4.2 | TR-FRET | [6] |
| Pomalidomide | 6.4 | 3.0 | TR-FRET | [6] |
| CC-885 | 0.43 | 0.20 | TR-FRET | [6] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.
Table 2: Neosubstrate Degradation Profile of Representative Molecular Glues
| Compound (1 µM) | Neosubstrate | Cell Line | Degradation (%) | Assay Method | Reference |
| T01 (Pomalidomide analog) | IKZF1 | MM.1S | Pronounced | Western Blot | [7] |
| T11 (Pomalidomide analog) | IKZF1 | MM.1S | Pronounced | Western Blot | [7] |
| YKL-06-102 (PROTAC) | IKZF3 | MM.1S | Substantial | Western Blot | [7] |
| SAB401 (PROTAC) | IKZF3 | MM.1S | Substantial | Western Blot | [7] |
| Compound 9 | IKZF1 & IKZF3 | MM.1S | Significant | Mass Spectrometry | [8][9] |
PROTAC: Proteolysis Targeting Chimera, which also utilizes Cereblon. Degradation percentages are often reported as DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).
Signaling Pathway and Mechanism of Action
The mechanism of action of Cereblon-targeting molecular glues can be visualized as a multi-step signaling cascade.
Caption: Mechanism of Cereblon-mediated protein degradation by a molecular glue.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Cereblon Binding
This assay is used to determine the binding affinity of a compound to Cereblon in a competitive binding format.
Methodology:
-
Reagents and Materials:
-
Recombinant GST-tagged Cereblon protein.
-
Europium-labeled anti-GST antibody (donor fluorophore).
-
BODIPY-FL labeled thalidomide (acceptor fluorophore/tracer).
-
Test compounds (e.g., this compound).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
384-well low-volume microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In each well of the microplate, add the assay buffer, the tracer (BODIPY-FL thalidomide), the GST-Cereblon protein, and the anti-GST antibody.
-
Add the diluted test compound to the wells. Include controls with no compound (maximum FRET) and no Cereblon (background).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Read the plate on a TR-FRET enabled plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at a suitable wavelength (e.g., 340 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the tracer binding.
-
Western Blotting for Neosubstrate Degradation
This method is used to quantify the reduction in the levels of a specific neosubstrate protein in cells treated with a molecular glue.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) to an appropriate density.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction and Quantification:
-
Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the neosubstrate of interest (e.g., anti-IKZF1). Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the neosubstrate and the loading control using densitometry software.
-
Normalize the neosubstrate band intensity to the corresponding loading control band intensity.
-
Express the protein levels in treated samples as a percentage of the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the compound concentration to determine the DC50 and Dmax values.
-
Caption: Experimental workflow for Western blot analysis of neosubstrate degradation.
Logical Relationships in the Molecular Glue Mechanism
The efficacy of a Cereblon-targeting molecular glue is dependent on a series of interconnected factors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. youtube.com [youtube.com]
- 5. Cereblon regulates NK cell cytotoxicity and migration via Rac1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
FC-11 PROTAC: A Technical Guide to Discovery and Preclinical Development
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of FC-11, a highly potent and selective PROTAC engineered to degrade Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is frequently overexpressed in a multitude of cancers, where it plays a pivotal role in cell proliferation, survival, migration, and invasion through both kinase-dependent and kinase-independent scaffolding functions. Unlike traditional kinase inhibitors that only block the catalytic activity of FAK, this compound is designed to induce the complete degradation of the FAK protein, thereby abrogating all of its oncogenic functions. This guide details the rational design of this compound, summarizes its degradation efficacy across various cell lines, outlines the key experimental protocols for its characterization, and visualizes its mechanism and relevant biological pathways.
Introduction to this compound
This compound is a heterobifunctional small molecule that emerged from a focused discovery campaign aimed at developing potent FAK-degrading PROTACs.[1][2] It is composed of three key moieties:
-
A FAK-targeting ligand: Derived from the potent FAK inhibitor PF-562271, which serves as the "warhead" to bind to the FAK protein.[3][4]
-
An E3 Ligase Ligand: Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4]
-
A Linker: A polyethylene glycol (PEG)-based linker that tethers the FAK inhibitor and the CRBN ligand, optimized for length and composition to facilitate the formation of a productive ternary complex between FAK and CRBN.[1]
The formation of this FAK-PROTAC-CRBN ternary complex brings the E3 ligase in close proximity to FAK, leading to the polyubiquitination of FAK and its subsequent recognition and degradation by the 26S proteasome.[1][5]
Mechanism of Action
The mechanism of this compound is a catalytic process that relies on the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a molecular bridge rather than a traditional inhibitor, allowing a single molecule of this compound to induce the degradation of multiple FAK protein molecules.
Quantitative Data Summary
This compound has demonstrated exceptional potency in degrading FAK across a panel of human cancer cell lines, with DC₅₀ (half-maximal degradation concentration) values in the picomolar range after 8 hours of treatment.[1][3]
| Cell Line | Cancer Type | DC₅₀ (pM) | Reference |
| PA1 | Ovarian Cancer | 80 | [1][3] |
| Ramos | Burkitt's Lymphoma | 40 | [3][4] |
| TM3 | Leydig Cell | 310 | [3] |
| MDA-MB-436 | Breast Cancer | 330 | [3] |
| LNCaP | Prostate Cancer | 370 | [3] |
Further studies in primary mouse cells also confirmed potent FAK degradation.[6]
| Primary Cell Type | DC₅₀ (nM) | Reference |
| Primary Sertoli Cells | 1.3 | [6] |
| Primary Germ Cells | 0.4 | [6] |
FAK Signaling Pathway
FAK is a central node in signal transduction pathways initiated by integrins and growth factor receptors. Its activation leads to the recruitment and phosphorylation of numerous downstream targets, promoting cell survival and proliferation, primarily through the PI3K/AKT and MAPK/ERK pathways. By degrading FAK, this compound effectively shuts down these pro-tumorigenic signaling cascades.
References
- 1. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FC 11 | FAK: R&D Systems [rndsystems.com]
- 5. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Unraveling Kinase-Independent Functions of FAK: A Technical Guide to Utilizing FC-11 for Targeted Protein Degradation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide explores the kinase-independent scaffolding functions of Focal Adhesion Kinase (FAK) and introduces a powerful methodology for their investigation using FC-11, a Proteolysis-Targeting Chimera (PROTAC) that induces the targeted degradation of FAK. By removing the entire FAK protein, this compound allows for the unambiguous study of its non-catalytic roles, a feat not achievable with traditional kinase inhibitors.
The Dual Nature of FAK: Beyond the Kinase
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. While its kinase activity has been extensively studied and targeted for therapeutic intervention, FAK also possesses critical kinase-independent functions. These scaffolding roles are mediated by its distinct protein domains, primarily the N-terminal FERM (4.1, Ezrin, Radixin, Moesin) domain and the C-terminal Focal Adhesion Targeting (FAT) domain. These domains facilitate a complex network of protein-protein interactions, assembling signaling complexes that are crucial for cellular processes.
Key scaffolding functions of FAK include:
-
Regulation of p53: The FAK FERM domain can interact with the tumor suppressor p53, leading to its ubiquitination and degradation, thereby promoting cell survival.
-
Formation of the FAK-Src-p130Cas complex: FAK serves as a scaffold to bring together Src kinase and the adaptor protein p130Cas, a complex that is central to cell migration and invasion.
-
Interaction with growth factor receptors and integrins: FAK's scaffolding function is essential for integrating signals from the extracellular matrix and growth factors.
This compound: A Chemical Tool for FAK Degradation
This compound is a PROTAC specifically designed to induce the degradation of FAK. It is a heterobifunctional molecule comprising three key components:
-
A FAK ligand (PF562271): This moiety binds to the FAK protein.
-
An E3 ligase ligand (Pomalidomide): This part of the molecule recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
A linker: This connects the FAK and E3 ligase ligands.
By simultaneously binding to FAK and the E3 ligase, this compound brings the two into close proximity, leading to the ubiquitination of FAK and its subsequent degradation by the proteasome. This approach effectively eliminates both the kinase and scaffolding functions of FAK, providing a powerful tool to study the consequences of complete FAK protein loss.
Quantitative Data on this compound
The following tables summarize the available quantitative data on the efficacy of this compound in degrading FAK.
| Cell Line | DC₅₀ (pM) | Reference |
| TM3 | 310 | [MedChemExpress Technical Data Sheet] |
| PA1 | 80 | [MedChemExpress Technical Data Sheet] |
| MDA-MB-436 | 330 | [MedChemExpress Technical Data Sheet] |
| LNCaP | 370 | [MedChemExpress Technical Data Sheet] |
| Ramos | 40 | [MedChemExpress Technical Data Sheet] |
| Hep3B | <100 nM | [Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma][1] |
| Huh7 | <100 nM | [Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma][1] |
Table 1: DC₅₀ Values of this compound in Various Cell Lines. The DC₅₀ value represents the concentration of this compound required to degrade 50% of the target protein.
| Parameter | Observation | Reference |
| FAK Degradation in vivo | >90% reduction of FAK in reproductive tissues of male mice after 5 days of treatment. | [FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice] |
| Reversibility | FAK protein levels gradually recovered within two weeks after withdrawal of this compound treatment in mice. | [FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice] |
| Effect on Phosphorylation | This compound (1-3000 nM, 0-9 h) inhibits FAK autophosphorylation in TM3 cells. | [MedChemExpress Technical Data Sheet] |
| Comparison with Inhibitor | This compound completely degraded FAK protein, whereas the FAK kinase inhibitor defactinib did not.[1] | [Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma][1] |
Table 2: In Vivo and Mechanistic Data for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the kinase-independent functions of FAK using this compound.
Western Blotting to Confirm FAK Degradation
Objective: To verify the degradation of FAK protein in cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-FAK, Mouse anti-β-actin (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 1 pM to 1 µM) or a time-course at a fixed concentration (e.g., 100 nM) for 8-24 hours. Include a vehicle control (DMSO).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) to Analyze FAK Protein Interactions
Objective: To investigate the disruption of FAK's scaffolding function by examining its interaction with binding partners (e.g., p53, Src) after this compound treatment.
Materials:
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.
-
Anti-FAK antibody for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Primary antibodies for western blotting (e.g., anti-p53, anti-Src).
Procedure:
-
Treat cells with this compound (e.g., 100 nM for 24 hours) or vehicle control.
-
Lyse cells in non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-FAK antibody overnight at 4°C.
-
Add protein A/G beads to pull down the FAK-antibody complex.
-
Wash the beads extensively with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting for FAK and its interacting partners.
Transwell Invasion Assay
Objective: To assess the functional consequence of FAK degradation on cell invasion, a process highly dependent on FAK's scaffolding function.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size).
-
Matrigel or other basement membrane matrix.
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS).
-
Crystal violet staining solution.
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Pre-treat cells with this compound (e.g., 100 nM) or vehicle control for 24 hours.
-
Resuspend the treated cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Elute the stain and quantify the absorbance, or count the number of invaded cells under a microscope.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for studying FAK's kinase-independent functions using this compound.
Caption: Key signaling pathways involving FAK's scaffolding function.
Caption: Mechanism of action of this compound as a FAK-targeting PROTAC.
By employing this compound in conjunction with the detailed protocols and understanding of the underlying signaling pathways outlined in this guide, researchers can effectively dissect the multifaceted kinase-independent roles of FAK, paving the way for novel therapeutic strategies targeting this key signaling node.
References
The Effect of FC-11 on FAK Autophosphorylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and effect of FC-11 on Focal Adhesion Kinase (FAK) autophosphorylation. It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies to investigate this interaction further.
Introduction to FAK and its Autophosphorylation
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell adhesion, migration, proliferation, and survival. The activation of FAK is a critical event initiated by its autophosphorylation at the tyrosine 397 residue (Tyr397). This autophosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the full activation of FAK and the subsequent phosphorylation of other downstream targets. Dysregulation of FAK activity is implicated in various pathologies, including cancer metastasis, making it a compelling target for therapeutic intervention.
This compound: A PROTAC FAK Degrader
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target FAK for degradation. Unlike traditional kinase inhibitors that block the enzyme's active site, this compound functions by recruiting an E3 ubiquitin ligase to FAK, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action results in the depletion of the entire FAK protein, including its autophosphorylated form.
Quantitative Analysis of this compound's Effect on FAK and its Autophosphorylation
This compound has been demonstrated to be a highly potent degrader of FAK in various cell lines. The degradation of FAK also leads to a concomitant reduction in the levels of autophosphorylated FAK at Tyr397 (p-FAK Tyr397).
Table 1: Dose-Dependent Degradation of FAK by this compound in Various Cell Lines
| Cell Line | DC50 (pM) |
| TM3 | 310 |
| PA1 | 80 |
| MDA-MB-436 | 330 |
| LNCaP | 370 |
| Ramos | 40 |
Data sourced from chemical supplier information.[1][2]
Table 2: Effect of this compound on FAK Autophosphorylation in TM3 Cells
| Treatment Time (hours) | This compound Concentration (nM) | Observation |
| 3 | 100 | Near complete degradation of pFAK Tyr397 |
| 0.5 - 9 | 1 - 3000 | Inhibition of FAK autophosphorylation |
Data sourced from chemical supplier information.[2][3][4]
Experimental Protocols
Western Blot Analysis of FAK and p-FAK (Tyr397) Levels Following this compound Treatment
This protocol outlines the procedure for treating cultured cells with this compound and subsequently analyzing the protein levels of total FAK and phosphorylated FAK at Tyr397 by Western blot.
Materials:
-
Cell culture medium and supplements
-
Cultured cells of interest (e.g., TM3, PA1)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl pH 7.5) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-FAK
-
Rabbit anti-phospho-FAK (Tyr397)
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 3000 nM) for the desired time points (e.g., 0.5, 1, 3, 6, 9 hours). Include a vehicle control (DMSO only).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a standard wet or semi-dry transfer protocol.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against total FAK or p-FAK (Tyr397) (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin).
-
Quantify the band intensities using densitometry software. The levels of p-FAK can be normalized to total FAK or the loading control.
-
Signaling Pathways and Visualizations
FAK Activation and Downstream Signaling Pathway
The following diagram illustrates the canonical FAK signaling pathway, initiated by integrin clustering and leading to the activation of downstream effectors.
Caption: FAK activation pathway.
Mechanism of Action of this compound
This diagram depicts the mechanism by which this compound induces the degradation of FAK.
Caption: this compound mediated FAK degradation.
Experimental Workflow for Analyzing this compound's Effect
The following workflow outlines the key steps in an experiment designed to quantify the effect of this compound on FAK autophosphorylation.
Caption: Western blot workflow.
References
Methodological & Application
FC-11: A Potent FAK Degrader for In Vivo Research
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] Its overexpression and hyperactivation are implicated in the progression and metastasis of various cancers, making it an attractive therapeutic target.[1][2][3] FC-11 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of FAK.[4][5] This document provides detailed application notes and experimental protocols for the in vivo use of this compound, summarizing key data and outlining the underlying signaling pathways.
This compound is a bifunctional molecule that links the FAK inhibitor PF562271 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[6][4][7] This design allows this compound to recruit FAK to the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[4][7] By degrading the entire FAK protein, this compound ablates both its kinase-dependent and kinase-independent scaffolding functions, offering a more comprehensive inhibition of FAK signaling compared to traditional kinase inhibitors.[2][7]
FAK Signaling Pathway and Mechanism of this compound Action
The following diagram illustrates the central role of FAK in cell signaling and the mechanism by which this compound induces its degradation.
Caption: FAK signaling cascade and the mechanism of this compound-mediated FAK degradation.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound from published studies.
Table 1: In Vitro Degradation Efficiency of this compound
| Cell Line | DC50 (pM) | Reference |
|---|---|---|
| TM3 | 310 | [6] |
| PA1 | 80 | [6] |
| MDA-MB-436 | 330 | [6] |
| LNCaP | 370 | [6] |
| Ramos | 40 |[6] |
Table 2: In Vivo FAK Degradation with this compound
| Animal Model | Tissue | Dosage | Treatment Duration | FAK Degradation | Reference |
|---|---|---|---|---|---|
| Male C57BL/6N Mice | Reproductive Tissues (Testis, Epididymis, etc.) | 20 mg/kg, twice daily (intraperitoneal) | 5 days | >90% | [8] |
| Nude Mice (HCC Lung Metastasis Model) | Lung Tissue | Not specified | Not specified | Significant degradation compared to vehicle and defactinib |[7] |
Detailed Experimental Protocols
In Vivo FAK Degradation Assessment in Mice
This protocol is adapted from studies assessing FAK degradation in murine tissues following this compound administration.[8]
1. Animal Model:
-
Species: C57BL/6N mice, 10 weeks old, male.
-
Housing: Standard housing conditions with ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
2. Reagent Preparation:
-
This compound Formulation: Prepare a solution of this compound for intraperitoneal (IP) injection. The vehicle control should be prepared in parallel. The specific vehicle composition should be optimized for solubility and biocompatibility.
3. Dosing and Administration:
-
Dosage: 20 mg/kg body weight.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Frequency: Twice daily (BID).
-
Duration: 5 consecutive days.
-
Control Groups: Include a vehicle control group and potentially a group treated with a FAK inhibitor like PF562271 (10 mg/kg, BID) for comparison.[8]
4. Tissue Collection and Processing:
-
Euthanasia: At the end of the treatment period, euthanize mice using an approved method.
-
Tissue Harvest: Immediately dissect the tissues of interest (e.g., reproductive tissues, tumor tissues).
-
Sample Preparation: Snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent analysis. For protein analysis, homogenize tissues in lysis buffer containing protease and phosphatase inhibitors.
5. Analysis of FAK Degradation:
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against total FAK and phosphorylated FAK (e.g., pFAK Tyr397).
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Immunohistochemistry/Immunofluorescence:
-
Fix tissues in formalin and embed in paraffin.
-
Perform antigen retrieval on tissue sections.
-
Incubate with primary antibodies against FAK.
-
Use appropriate secondary antibodies and detection reagents to visualize FAK expression and localization within the tissue.
-
In Vivo Tumor Metastasis Model
This protocol is a general guideline based on a study investigating the effect of this compound on hepatocellular carcinoma (HCC) metastasis.[7]
1. Cell Culture and Animal Model:
-
Cell Line: Use a metastatic cancer cell line (e.g., HCC cells).
-
Animal Model: Immunocompromised mice (e.g., nude mice).
2. Tumor Cell Implantation:
-
Metastasis Model: To establish a lung metastasis model, inject cancer cells intravenously (e.g., via the tail vein).
3. Treatment Protocol:
-
Treatment Groups:
-
Vehicle Control
-
This compound
-
FAK inhibitor (e.g., defactinib)
-
-
Dosing and Administration: The specific dose, route, and schedule for this compound in a tumor model should be optimized. Based on other in vivo studies, an IP route is feasible.[8]
4. Assessment of Metastasis:
-
Endpoint: Euthanize mice at a predetermined endpoint (e.g., after a specific number of weeks or when clinical signs are observed).
-
Metastasis Quantification:
-
Harvest lungs and count the number of metastatic nodules on the surface.
-
Perform histological analysis (e.g., H&E staining) on lung sections to confirm and quantify metastatic lesions.
-
5. Pharmacodynamic Analysis:
-
Tissue Collection: Collect lung tissues (and primary tumors if applicable).
-
Protein Analysis: Perform Western blotting on tissue lysates to assess the levels of total FAK, pFAK, and markers of epithelial-mesenchymal transition (EMT) such as E-cadherin and vimentin.[7]
Experimental Workflow and Logic
The following diagram outlines the logical flow of an in vivo experiment to evaluate this compound.
Caption: Logical workflow for an in vivo study of this compound in a cancer model.
References
- 1. Targeting focal adhesion kinase inhibits cell migration and non-angiogenic vascularization in malignant breast cancer | springermedizin.de [springermedizin.de]
- 2. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FC 11 | FAK: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FC-11 in Triple-Negative Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "FC-11" is not a standardized identifier in the available scientific literature for a single compound targeting triple-negative breast cancer (TNBC). However, research into novel therapeutic agents for TNBC has highlighted two promising compounds that align with this designation: Formosanin C (FC) , a natural saponin, and a synthetic molecule referred to as Compound 11 , which acts as an estrogen-related receptor alpha (ERRα) inverse agonist. This document provides detailed application notes and protocols for the use of both compounds in TNBC cell lines, based on published research.
Section 1: Formosanin C (FC) in TNBC
Formosanin C has been identified as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death, in TNBC cells. This section details its mechanism and application.
Mechanism of Action
Formosanin C induces ferroptosis in TNBC cells, particularly the MDA-MB-231 cell line, by disrupting iron and redox homeostasis. Its key molecular targets include:
-
Glutathione Peroxidase 4 (GPX4): FC treatment leads to the depletion of GPX4, a crucial enzyme that neutralizes lipid reactive oxygen species (ROS), thereby preventing ferroptosis.
-
System Xc- (xCT/SLC7A11): FC downregulates the expression of xCT, a cystine/glutamate antiporter, which limits the intracellular availability of cysteine for glutathione (GSH) synthesis. GSH is an essential cofactor for GPX4 activity.
-
Ferroportin: FC treatment also results in the downregulation of ferroportin, a protein that mediates iron export from the cell, leading to intracellular iron accumulation and increased ROS production via the Fenton reaction.
-
Ferritinophagy: Evidence suggests that FC induces ferritinophagy, the autophagic degradation of the iron-storage protein ferritin, which further contributes to the increase in the labile iron pool.[1][2][3]
This multi-pronged attack on the cellular antioxidant defense system and iron metabolism makes TNBC cells, which are often more susceptible to ferroptosis, vulnerable to FC-induced cell death.[1]
Data Presentation: Formosanin C (FC)
The following tables summarize the quantitative effects of Formosanin C on TNBC cell lines.
Table 1: Effect of Formosanin C on Cell Viability and Protein Expression in MDA-MB-231 Cells
| Parameter | Treatment | Result | Reference |
| Cell Growth Inhibition | 10 µM FC for 24h | Significant suppression of cell growth | [1] |
| GPX4 Protein Level | FC Treatment | Significant decrease | [1][2] |
| xCT (SLC7A11) Protein Level | FC Treatment (24h and 48h) | Significant decrease | [2] |
| Ferroportin Protein Level | FC Treatment (24h) | Significant decrease | [2] |
| FTH1 Protein Level | FC Treatment (24h) | Increase | [2] |
| LC3-II/LC3-I Ratio | FC Treatment (24h and 48h) | Increase | [2] |
Table 2: Formosanin C in Combination with Cisplatin in MDA-MB-231 Cells
| Parameter | Treatment | Result | Reference |
| Cell Growth Inhibition | 2 µM FC + Cisplatin | Significantly enhanced cell growth inhibition compared to Cisplatin alone |
Experimental Protocols: Formosanin C (FC)
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of Formosanin C on TNBC cells.
-
Materials:
-
MDA-MB-231 cells
-
DMEM/F-12 medium with 10% FBS and 1% penicillin/streptomycin
-
Formosanin C (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Protocol:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Formosanin C (e.g., 0, 1, 5, 10, 20 µM) for 24 or 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Lipid ROS Assay
-
Objective: To measure the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.
-
Materials:
-
MDA-MB-231 cells
-
Formosanin C
-
C11-BODIPY(581/591) fluorescent probe
-
Flow cytometer
-
-
Protocol:
-
Treat MDA-MB-231 cells with Formosanin C at the desired concentration and time point.
-
Harvest the cells and wash with PBS.
-
Incubate the cells with C11-BODIPY(581/591) at a final concentration of 2.5 µM for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS and analyze immediately by flow cytometry, measuring the shift in fluorescence from red to green, which indicates lipid peroxidation.
-
3. Western Blot Analysis
-
Objective: To determine the effect of Formosanin C on the expression of key ferroptosis-related proteins.
-
Materials:
-
MDA-MB-231 cells
-
Formosanin C
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies against GPX4, xCT (SLC7A11), Ferroportin, and β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Protocol:
-
Treat MDA-MB-231 cells with Formosanin C.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Signaling Pathway and Workflow Diagrams
Caption: Formosanin C induces ferroptosis in TNBC cells.
Caption: In vitro experimental workflow for Formosanin C.
Section 2: Compound 11 (ERRα Inverse Agonist) in TNBC
Compound 11 is a novel synthetic molecule that functions as an inverse agonist of the estrogen-related receptor alpha (ERRα), a key regulator of cellular metabolism and a therapeutic target in TNBC.
Mechanism of Action
ERRα is a constitutively active orphan nuclear receptor that promotes the expression of genes involved in mitochondrial biogenesis, glucose metabolism, and cell proliferation. In TNBC, high expression of ERRα is associated with a poor prognosis. Compound 11 exerts its anti-cancer effects by:
-
Binding to ERRα: It directly binds to the ligand-binding domain of ERRα.
-
Inhibiting Transcriptional Activity: As an inverse agonist, it represses the constitutive transcriptional activity of ERRα, leading to the downregulation of its target genes.
-
Inducing Apoptosis and Cell Cycle Arrest: By inhibiting ERRα signaling, Compound 11 can induce apoptosis and cause cell cycle arrest in TNBC cells.
-
Suppressing Migration and Invasion: Inhibition of ERRα by Compound 11 has been shown to reduce the migratory and invasive potential of TNBC cells.[4]
Data Presentation: Compound 11
The following tables summarize the quantitative effects of Compound 11 on TNBC and other breast cancer cell lines.
Table 3: IC50 Values of Compound 11 in Breast Cancer Cell Lines (24h treatment)
| Cell Line | Subtype | IC50 (µM) | Reference |
| MDA-MB-231 | TNBC | 2.50 | [5] |
| HCC-1937 | TNBC | 2.91 | [5] |
| MCF-7 | ER+ | 1.83 | [5] |
Table 4: Effect of Compound 11 on Cell Viability and Function in MDA-MB-231 Cells
| Parameter | Treatment | Result | Reference |
| Cell Viability (48h) | 10 µM | ~50% reduction | [5] |
| Colony Formation | 1 µM (7 days) | Significant reduction | [2] |
| Cell Migration | 3 µM (24h) | Significant inhibition | |
| Cell Invasion | 3 µM (24h) | Significant inhibition |
Experimental Protocols: Compound 11
1. Cell Viability Assay (CCK-8)
-
Objective: To measure the effect of Compound 11 on the viability of TNBC cells.
-
Materials:
-
MDA-MB-231 or HCC-1937 cells
-
Appropriate cell culture medium
-
Compound 11 (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
-
Protocol:
-
Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat cells with a serial dilution of Compound 11 for 24 or 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm.
-
Calculate the IC50 value using appropriate software.[5]
-
2. Colony Formation Assay
-
Objective: To assess the long-term effect of Compound 11 on the proliferative capacity of single cells.
-
Materials:
-
MDA-MB-231 cells
-
Compound 11
-
6-well plates
-
Crystal violet staining solution
-
-
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with low concentrations of Compound 11 (e.g., 0.3, 1 µM).
-
Incubate the plates for 7-14 days, replacing the medium with fresh medium containing the compound every 3-4 days.
-
When colonies are visible, wash the wells with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet for 20 minutes.
-
Wash with water, air dry, and count the number of colonies (typically >50 cells).[2]
-
3. Transwell Migration and Invasion Assay
-
Objective: To evaluate the effect of Compound 11 on the migratory and invasive potential of TNBC cells.
-
Materials:
-
MDA-MB-231 cells
-
Compound 11
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with 10% FBS (chemoattractant)
-
Crystal violet
-
-
Protocol:
-
For the invasion assay, coat the top of the transwell insert with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Resuspend MDA-MB-231 cells in serum-free medium containing Compound 11 at the desired concentrations.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24 hours.
-
Remove the non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the bottom of the membrane with methanol and stain with crystal violet.
-
Count the stained cells under a microscope.[4]
-
Signaling Pathway and Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ferroptosis: the emerging player in remodeling triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of ferroptosis in breast cancer and research progress of natural compounds regulating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: FC-11 (5-Fluorocytosine) in Glioblastoma Multiforme Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Standard-of-care, involving surgery, radiation, and chemotherapy, offers limited survival benefits, underscoring the urgent need for novel therapeutic strategies. One such innovative approach is a gene therapy system utilizing a retroviral replicating vector, Toca 511 (vocimagene amiretrorepvec), in combination with the prodrug Toca FC, an extended-release formulation of 5-fluorocytosine (5-FC). This system is designed to selectively convert the non-toxic prodrug 5-FC into the potent anticancer agent 5-fluorouracil (5-FU) directly within the tumor microenvironment, thereby minimizing systemic toxicity and mounting a localized anti-tumor response.
This document provides detailed application notes and protocols for researchers studying the Toca 511 & Toca FC system in the context of glioblastoma research.
Mechanism of Action
The therapeutic strategy involves two key components:
-
Toca 511 (Vocimagene Amiretrorepvec) : An investigational, non-lytic, retroviral replicating vector (RRV) engineered to carry a modified version of the yeast cytosine deaminase (CD) gene. Toca 511 is designed to selectively infect and spread within actively dividing cancer cells.[1] Due to defects in innate and adaptive immune responses within tumors, the vector can replicate and propagate through the cancerous mass.[1]
-
Toca FC (5-Fluorocytosine, 5-FC) : An orally administered, extended-release formulation of the antifungal agent 5-fluorocytosine. 5-FC is relatively non-toxic to human cells and can cross the blood-brain barrier.
The core of this therapy lies in the enzymatic conversion of 5-FC to 5-FU. Tumor cells infected with Toca 511 express the yeast CD enzyme, which deaminates 5-FC into 5-FU.[2] 5-FU is a well-known chemotherapeutic agent that acts as a pyrimidine analog, inhibiting thymidylate synthase and incorporating into RNA and DNA, ultimately leading to the death of rapidly dividing cancer cells.[3] This localized production of 5-FU within the tumor is proposed to have a dual mechanism of action: direct cancer cell killing and subsequent activation of a systemic anti-tumor immune response.[4] The killing of tumor cells and immunosuppressive myeloid cells (like myeloid-derived suppressor cells and tumor-associated macrophages) by the locally produced 5-FU is believed to trigger a durable, tumor-specific immunity.[1]
Preclinical Data Summary
Preclinical studies in immunocompetent mouse models of glioblastoma have demonstrated the potential efficacy of the Toca 511 and 5-FC combination therapy. These studies have shown that this treatment can lead to tumor eradication and prolonged survival.[5]
| Parameter | Cell Line/Model | Treatment Group | Result | Reference |
| Survival | Syngeneic Orthotopic Glioma (B6C3F1 mice) | Toca 511 + 5-FC | Prolonged survival > 5 months | [6][7] |
| Tumor Burden | Human Glioma Xenografts (Nude Mice) | pCMV-CD transfected U251 cells + 5-FC | Dramatically decreased tumor volume and weight | [2] |
| 5-FU Conversion | Syngeneic Glioma Model | Toca 511 + 5-FC | Highly efficient intratumoral conversion of 5-FC to 5-FU | [6][7] |
| Vector Spread | Syngeneic Glioma Model | Toca 511 | Extensive and tumor-specific viral spread | [7] |
| Safety | Syngeneic Glioma Model | Toca 511 + 5-FC (high dose) | No safety-related findings observed in mice | [6][7] |
Experimental Protocols
Below are generalized protocols for in vitro and in vivo experiments to evaluate the Toca 511/5-FC system in glioblastoma research. These should be adapted based on specific experimental goals and institutional guidelines.
In Vitro 5-FC Sensitivity Assay (Post-Transduction)
This protocol determines the sensitivity of glioblastoma cells to 5-FC after they have been transduced with a cytosine deaminase-expressing vector.
Materials:
-
Glioblastoma cell lines (e.g., U251, U87)
-
Eukaryotic expression plasmid with CD gene (e.g., pCMV-CD) or retroviral vector (Toca 511)
-
Transfection reagent or viral transduction reagents
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
5-Fluorocytosine (5-FC) stock solution
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Transduction/Transfection:
-
Seed glioblastoma cells in a 6-well plate.
-
Transfect or transduce cells with the CD-expressing vector according to the manufacturer's protocol.
-
Select for stably transduced/transfected cells if required (e.g., using an antibiotic resistance marker).
-
Establish a control cell line using a vector without the CD gene or untransduced cells.
-
-
Cell Seeding:
-
Trypsinize and count both CD-expressing and control cells.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
5-FC Treatment:
-
Prepare serial dilutions of 5-FC in complete culture medium. A typical concentration range would be 0.1 µM to 1 mM.
-
Remove the old medium from the cells and add 100 µL of the 5-FC dilutions to the respective wells. Include a no-drug control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the no-drug control wells.
-
Plot the cell viability against the log of the 5-FC concentration and calculate the IC50 value. Untransduced cells should show high resistance to 5-FC.
-
In Vivo Orthotopic Glioblastoma Model
This protocol outlines the assessment of Toca 511 and 5-FC efficacy in an immunocompetent mouse model.
Materials:
-
Immunocompetent mice (e.g., B6C3F1)
-
Syngeneic glioma cell line (e.g., Tu-2449)
-
Toca 511 vector
-
5-Fluorocytosine (for oral or IP administration)
-
Stereotactic injection apparatus
-
Animal imaging system (e.g., for bioluminescence imaging if cells are luciferase-tagged)
-
Standard animal care and surgical equipment
Protocol:
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Using a stereotactic frame, intracranially inject glioma cells into the striatum. A typical injection might be 5 x 10^4 cells in 2 µL of PBS.
-
Allow tumors to establish for 5-7 days. Tumor growth can be monitored via bioluminescence imaging if applicable.
-
-
Toca 511 Administration:
-
On day 7 post-tumor implantation, administer Toca 511 via a single intratumoral injection using the same stereotactic coordinates. The vector dose should be determined from pilot studies.
-
Include control groups receiving a vehicle injection.
-
-
5-FC Administration:
-
Begin administration of 5-FC approximately 5-7 days after Toca 511 injection to allow for vector spread.
-
5-FC can be administered via intraperitoneal (IP) injection or oral gavage. A typical regimen might be 500 mg/kg daily for 7 consecutive days, followed by a 7-day rest period, repeated for several cycles.[5]
-
Control groups should include: Tumor only, Tumor + Toca 511 only, and Tumor + 5-FC only.
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for health status and neurological symptoms.
-
Track tumor growth using imaging if possible.
-
The primary endpoint is typically overall survival. The experiment is concluded when mice reach a humane endpoint (e.g., significant weight loss, severe neurological deficits).
-
-
Tissue Analysis (Optional):
-
At the endpoint, brains can be harvested for histological analysis (H&E staining), immunohistochemistry (to detect CD protein expression), or HPLC to measure intratumoral 5-FU concentrations.
-
Conclusion
The Toca 511 and Toca FC gene therapy system represents a promising strategy for the treatment of glioblastoma multiforme. Its unique mechanism of localized chemotherapy production and subsequent immune activation offers a compelling alternative to conventional treatments. The protocols and data presented here provide a framework for researchers to investigate this therapeutic approach further, with the ultimate goal of translating these findings into effective clinical outcomes for patients with this devastating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor efficiency of the cytosine deaminase/5-fluorocytosine suicide gene therapy system on malignant gliomas: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intratumoral 5-fluorouracil produced by cytosine deaminase/5-fluorocytosine gene therapy is effective for experimental human glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interim Clinical Data for Tocagen's Toca 511 & Toca FC in Patients with High Grade Glioma Presented at American Association of Neurological Surgeons Annual Meeting [prnewswire.com]
- 5. Brain tumor eradication and prolonged survival from intratumoral conversion of 5-fluorocytosine to 5-fluorouracil using a nonlytic retroviral replicating vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Investigating Fibrosis with FC-11 FAK Degrader
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) proteins, such as collagen, leading to scarring and disruption of normal tissue architecture and function. A key cellular mediator of fibrosis is the myofibroblast, a specialized fibroblast phenotype responsible for excessive ECM production. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has been identified as a crucial signaling molecule in myofibroblast differentiation and the progression of fibrotic diseases.[1][2] FAK integrates signals from integrins and growth factor receptors, playing a pivotal role in cell adhesion, migration, proliferation, and survival.[3][4] Its activation is a hallmark of fibrotic cells, making it a compelling therapeutic target.[1]
FC-11 is a highly potent Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of FAK.[5][6][7] As a heterobifunctional molecule, this compound links the FAK inhibitor PF-562271 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5][6][8] This targeted degradation approach offers a powerful tool to investigate both the kinase-dependent and the kinase-independent scaffolding functions of FAK in fibrosis, providing a distinct advantage over traditional small-molecule inhibitors which only block kinase activity.[8]
These application notes provide a summary of this compound's properties and detailed protocols for its use in fibrosis research.
This compound: Mechanism of Action
This compound operates through the ubiquitin-proteasome system to induce the degradation of its target protein, FAK. The molecule forms a ternary complex between FAK and the CRBN E3 ubiquitin ligase.[5][9] This proximity induces the poly-ubiquitination of FAK, marking it for subsequent degradation by the 26S proteasome. This process is rapid, efficient, and can be reversed upon washout of the compound.[5] The degradation is confirmed to be CRBN-mediated and proteasome-dependent, as co-treatment with an excess of CRBN ligand (pomalidomide) or with a proteasome inhibitor (like MG132) rescues FAK from degradation.[5]
Data Presentation: In Vitro Efficacy of this compound
This compound demonstrates high potency in degrading FAK across various cell lines, with DC₅₀ (half-maximal degradation concentration) values in the picomolar range after an 8-hour treatment.[5]
Table 1: FAK Degradation (DC₅₀) by this compound in Various Cell Lines
| Cell Line | DC₅₀ (pM) | Reference |
|---|---|---|
| Ramos | 40 | [5][6] |
| PA1 | 80 | [5][6] |
| TM3 | 310 | [5][6] |
| MDA-MB-436 | 330 | [5][6] |
This compound is also highly effective at inhibiting the autophosphorylation of FAK at Tyrosine 397 (pFAKtyr397), a key step in FAK activation. It achieves near-complete degradation of pFAKtyr397 within 3 hours at a concentration of 100 nM in TM3 cells.[10]
Table 2: Key Characteristics of this compound
| Parameter | Description | Reference |
|---|---|---|
| Target | Focal Adhesion Kinase (FAK) | [5] |
| Mechanism | PROTAC-mediated degradation via CRBN E3 Ligase | [5][8] |
| FAK Ligand | PF-562271 | [5][6][7] |
| E3 Ligase Ligand | Pomalidomide | [6][10] |
| Effect on pFAKtyr397 | Potent inhibition of autophosphorylation | [5][10] |
| Reversibility | FAK levels recover after compound washout | [5][10] |
| Solubility | Soluble to 100 mM in DMSO | |
Application in Fibrosis Research
FAK signaling is a central node in the progression of fibrosis. It is activated by pro-fibrotic stimuli like TGF-β and mechanical stress, leading to myofibroblast activation and ECM deposition.[1][2][11] By degrading FAK, this compound allows for a thorough investigation of its role in these processes.
Experimental Protocols
Protocol 1: In Vitro Investigation of this compound on Fibroblasts
This protocol outlines a general workflow for treating cultured fibroblasts (e.g., primary lung, cardiac, or hepatic stellate cells) with this compound to assess its anti-fibrotic potential.
A. Cell Culture and Treatment
-
Culture fibroblasts (e.g., NIH/3T3, primary human lung fibroblasts, or hepatic stellate cell line LX-2) in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells in multi-well plates at a density that allows for confluence after the desired experiment duration.[12]
-
Allow cells to adhere and grow for 24 hours.
-
(Optional) Starve cells in low-serum media (e.g., 0.5% FBS) for 12-24 hours to synchronize them.
-
Induce a fibrotic phenotype by treating cells with a pro-fibrotic agent like TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for the desired time (e.g., 8, 24, or 48 hours). Include a vehicle control (DMSO) at the highest equivalent volume.
B. Cell Viability Assay (MTT/MTS Protocol)
-
At the end of the treatment period, add MTT or MTS reagent to each well according to the manufacturer's protocol (e.g., 10-20 µL per 100 µL of media).[13][14]
-
If using MTT, add the solubilization solution (e.g., 100 µL of a DMSO/isopropanol-based solution) and mix to dissolve the formazan crystals.[12][13]
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).[13][14]
-
Calculate cell viability as a percentage relative to the vehicle-treated control.[15]
Protocol 2: Western Blotting for FAK and Fibrosis Markers
This protocol is for detecting levels of total FAK, phosphorylated FAK, and fibrosis markers like α-smooth muscle actin (α-SMA) and Collagen Type I.
-
Sample Preparation:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.[16]
-
Centrifuge at ~14,000 x g for 10-15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[17][18]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]
-
Recommended Primary Antibodies: Anti-FAK, Anti-phospho-FAK (Tyr397), Anti-α-SMA, Anti-Collagen I, Anti-β-actin (as a loading control).
-
-
Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 3: Immunohistochemistry (IHC) for Fibrosis in Tissue Sections
This protocol can be used to assess fibrotic markers in animal models of fibrosis (e.g., bleomycin-induced lung fibrosis or CCl₄-induced liver fibrosis) treated with this compound.[19][20][21]
-
Tissue Preparation:
-
Fix harvested tissues in 10% neutral buffered formalin or 4% paraformaldehyde (PFA) for 24 hours.[22]
-
Process the fixed tissues and embed them in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged slides.
-
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath (e.g., 95-100°C for 20 minutes).[23]
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.[23]
-
Block non-specific binding with a blocking serum (e.g., goat serum) for 1 hour.
-
Incubate with primary antibody (e.g., anti-α-SMA) overnight at 4°C.
-
Wash with buffer (PBS or TBS).
-
Incubate with a biotinylated or HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
If using a biotinylated secondary, follow with an avidin-biotin-HRP complex.
-
Develop the signal with a chromogen like DAB, which produces a brown precipitate.[24]
-
-
Counterstaining and Mounting:
-
Alternative Staining for Collagen:
-
To specifically visualize collagen deposition, perform Masson's Trichrome or Picrosirius Red staining on adjacent sections.[24][25] Masson's Trichrome stains collagen blue, while Picrosirius Red stains it red and allows for visualization of collagen fiber thickness under polarized light.[24][25][26]
-
References
- 1. Inhibition of focal adhesion kinase prevents experimental lung fibrosis and myofibroblast formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal Adhesion Kinase: A Key Mediator of Transforming Growth Factor Beta Signaling in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. FAK Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FC 11 (7306) by Tocris, Part of Bio-Techne [bio-techne.com]
- 11. Focal adhesion kinase links mechanical force to skin fibrosis via inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the influence on fibroblast viability [bio-protocol.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. addgene.org [addgene.org]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Experimental liver fibrosis research: update on animal models, legal issues and translational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of focal adhesion kinase prevents experimental lung fibrosis and myofibroblast formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. IHC Fixation Protocol | Proteintech Group [ptglab.com]
- 23. m.youtube.com [m.youtube.com]
- 24. mdpi.com [mdpi.com]
- 25. google.com [google.com]
- 26. m.youtube.com [m.youtube.com]
FC-11: A Potent Chemical Tool for Probing Focal Adhesion Kinase Function in Neuroscience Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FC-11 is a highly potent and specific chemical tool designed for the targeted degradation of Focal Adhesion Kinase (FAK). As a Proteolysis Targeting Chimera (PROTAC), this compound offers a powerful alternative to traditional small-molecule inhibitors by inducing the rapid and efficient removal of the entire FAK protein, thereby eliminating both its kinase-dependent and scaffolding functions.[1][2] FAK, a non-receptor tyrosine kinase, is abundantly expressed in the nervous system and plays a critical role in a multitude of neuronal processes, including development, synaptic plasticity, and memory formation.[3][4][5][6] These application notes provide a comprehensive overview of this compound and detailed protocols for its use in neuroscience research.
Mechanism of Action
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN), a linker, and a ligand that binds to FAK (specifically, the FAK inhibitor PF-562271).[2] This tripartite structure allows this compound to recruit FAK to the E3 ligase complex, leading to the ubiquitination and subsequent degradation of FAK by the proteasome. This degradation-based mechanism provides a distinct advantage over kinase inhibition, as it eliminates all functions of the target protein.
Quantitative Data
The following table summarizes the quantitative data for this compound, demonstrating its high potency in inducing FAK degradation across various cell lines.
| Parameter | Cell Line | Value (pM) | Reference |
| DC₅₀ | PA1 (Human ovarian cancer) | 80 | [2] |
| DC₅₀ | Ramos (Human Burkitt's lymphoma) | 40 | [2] |
| DC₅₀ | TM3 (Mouse testis) | 310 | [2] |
| DC₅₀ | MDA-MB-436 (Human breast cancer) | 330 | [2] |
| DC₅₀ | LNCaP (Human prostate cancer) | 370 | [2] |
DC₅₀ (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein.
Applications in Neuroscience Research
Given the pivotal role of FAK in the nervous system, this compound is a valuable tool for investigating a range of neurobiological processes. Potential applications include:
-
Neurodevelopment: Studying the role of FAK in neurite outgrowth, axonal guidance, and neuronal migration.[4]
-
Synaptic Plasticity: Investigating the involvement of FAK in long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms underlying learning and memory.[3][7]
-
Neurodegenerative Diseases: Exploring the contribution of FAK signaling to the pathogenesis of diseases such as Alzheimer's and Parkinson's disease.
-
Neuro-oncology: As FAK is implicated in the progression of brain tumors like glioblastoma, this compound can be used to study its role in tumor cell migration and invasion.[8][9]
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing this compound in a neuroscience context.
Protocol 1: In Vitro FAK Degradation in Primary Neuronal Cultures
Objective: To determine the optimal concentration and time course of this compound-induced FAK degradation in primary neurons.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
Neuronal culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-FAK, anti-pFAK (Tyr397), anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Plate primary neurons at the desired density and allow them to mature for at least 7 days in vitro (DIV).
-
This compound Treatment: Prepare serial dilutions of this compound in pre-warmed neuronal culture medium. Replace the existing medium with the this compound-containing medium. For a time-course experiment, treat cells for various durations (e.g., 2, 4, 8, 12, 24 hours). For a dose-response experiment, treat cells with a range of this compound concentrations (e.g., 1 pM to 100 nM) for a fixed time.
-
Cell Lysis: After treatment, wash the cells once with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for FAK, pFAK, and the loading control. Normalize the FAK and pFAK signals to the loading control.
Protocol 2: Neurite Outgrowth Assay
Objective: To assess the effect of FAK degradation by this compound on neurite outgrowth.
Materials:
-
This compound
-
Primary neuronal culture (e.g., dorsal root ganglion neurons or cortical neurons)
-
Culture plates coated with a suitable substrate (e.g., poly-L-lysine and laminin)
-
Neuronal culture medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Cell Plating: Plate neurons at a low density on coated culture plates.
-
This compound Treatment: After allowing the cells to attach, treat them with different concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period sufficient for neurite extension (e.g., 24-48 hours).
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific binding with BSA.
-
Incubate with the primary antibody against β-III-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to measure the length of the longest neurite and the total neurite length per neuron.
-
Compare the results between this compound-treated and control groups.
-
Visualizations
Signaling Pathway
Caption: FAK signaling pathway in neurons.
Experimental Workflow
Caption: Workflow for studying this compound effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase regulates neuronal growth, synaptic plasticity and hippocampus-dependent spatial learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase function in neuronal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. FAK and PYK2/CAKbeta in the nervous system: a link between neuronal activity, plasticity and survival? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FX11 in In Vivo Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
FX11 is a potent and selective small-molecule inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in the metabolic pathway of aerobic glycolysis, often referred to as the Warburg effect.[1] Cancer cells frequently upregulate LDHA to support rapid proliferation, making it a compelling target for cancer therapy.[2] FX11 exerts its antitumor effects by competitively inhibiting LDHA, leading to a reduction in ATP production, an increase in oxidative stress and reactive oxygen species (ROS), and ultimately, apoptosis in cancer cells.[2][3] Preclinical studies in various in vivo mouse models have demonstrated the efficacy of FX11 in inhibiting tumor growth, particularly in lymphoma and pancreatic cancer xenografts.[1][4] These application notes provide detailed protocols for the use of FX11 in in vivo mouse models of cancer, along with a summary of its mechanism of action and key quantitative data from preclinical studies.
Mechanism of Action
FX11 is a reversible and competitive inhibitor of LDHA with a Ki of 8 μM.[3] By blocking the conversion of pyruvate to lactate, FX11 disrupts the regeneration of NAD+ necessary for sustained high rates of glycolysis. This disruption leads to a cascade of events within the cancer cell:
-
Decreased ATP Levels: Inhibition of glycolysis results in reduced cellular ATP, impacting energy-dependent processes essential for cancer cell survival and proliferation.[1][3]
-
Increased Oxidative Stress: The metabolic shift induced by FX11 leads to an accumulation of ROS, causing cellular damage.[1][2]
-
Induction of Apoptosis: The combination of energy depletion and oxidative stress triggers programmed cell death (apoptosis) in cancer cells.[3][5]
Signaling Pathway
The inhibition of LDHA by FX11 initiates a metabolic crisis in cancer cells, leading to apoptosis. The following diagram illustrates the signaling pathway affected by FX11.
Caption: FX11 inhibits LDHA, disrupting glycolysis and leading to ATP depletion and increased ROS, ultimately causing apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of FX11 in various in vivo mouse models of cancer.
Table 1: In Vivo Efficacy of FX11 in Human Lymphoma Xenograft Model (P493 cells)
| Treatment Group | Dosage and Administration | Duration | Tumor Volume Inhibition | Reference |
| Vehicle Control | 2% DMSO in saline, i.p. daily | 10-14 days | - | [1] |
| FX11 | 42 µ g/mouse , i.p. daily | 10-14 days | Significant inhibition of tumor growth | [1] |
| FX11 + FK866 | 42 µg FX11 + 100 µg FK866, i.p. daily | 10-14 days | Tumor regression | [1][2] |
Table 2: In Vivo Efficacy of FX11 in Human Pancreatic Cancer Xenograft Models
| Cancer Model | Treatment Group | Dosage and Administration | Duration | Tumor Growth Inhibition (TGI) | Reference |
| P198 Xenograft | Vehicle Control | Not specified | 10-14 days | - | [1] |
| FX11 | 42 µ g/mouse , i.p. daily | 10-14 days | Significant inhibition of tumor growth | [1] | |
| Patient-Derived Xenografts (PDX) with mutant TP53 | Vehicle Control | Not specified | 4 weeks | - | [4] |
| FX11 | 2.2 mg/kg, i.p. daily | 4 weeks | Significant delay in tumor progression | [4] | |
| Patient-Derived Xenografts (PDX) with wild-type TP53 | FX11 | 2.2 mg/kg, i.p. daily | 4 weeks | Resistant to FX11 treatment | [4] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study of FX11 in a Subcutaneous Xenograft Mouse Model
This protocol outlines the general procedure for evaluating the antitumor efficacy of FX11 in a subcutaneous xenograft mouse model.
Experimental Workflow Diagram
Caption: Workflow for assessing FX11 efficacy in a mouse xenograft model.
Materials:
-
Cancer cell line of interest (e.g., P493 human B-cell lymphoma, P198 human pancreatic cancer)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., SCID or athymic nude mice)[1]
-
FX11 (3-dihydroxy-6-methyl-7-(phenylmethyl)-4-propylnaphthalene-1-carboxylic acid)[2]
-
Vehicle solution (e.g., 2% DMSO in sterile saline)[1]
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells are obtained for injection.
-
Cell Preparation for Injection:
-
Harvest the cells and wash them with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or an appropriate medium at the desired concentration (e.g., 2.0 x 10⁷ P493 cells or 5 x 10⁶ P198 cells per mouse).[1]
-
-
Tumor Cell Implantation:
-
Subcutaneously inject the prepared cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers every 2-4 days.
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
-
Treatment Initiation:
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 200 mm³.[1]
-
-
Drug Administration:
-
Prepare a stock solution of FX11 in DMSO and dilute it to the final concentration with sterile saline to achieve the desired dose (e.g., 42 µ g/mouse or 2.2 mg/kg).[1][4] The final DMSO concentration should be low (e.g., 2%).[1]
-
Administer FX11 or the vehicle control to the respective groups via intraperitoneal (i.p.) injection daily.[1][4]
-
-
Data Collection:
-
Continue to measure tumor volumes and mouse body weights every 2-4 days throughout the study.
-
-
Study Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration (e.g., 10-14 days or 4 weeks).[1][4]
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like TUNEL).[5]
-
Compare the tumor growth rates between the treatment and control groups to determine the efficacy of FX11.
-
Protocol 2: Immunohistochemical Analysis of Tumor Tissue
This protocol describes the staining of tumor sections to assess cell proliferation and apoptosis.
Procedure:
-
Tissue Preparation:
-
Fix the excised tumors in 10% neutral buffered formalin and embed them in paraffin.
-
Cut 5 µm sections from the paraffin-embedded tumor blocks.
-
-
Immunohistochemistry for Ki-67 (Proliferation Marker):
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method.
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody against Ki-67.
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP).
-
Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
-
TUNEL Assay (Apoptosis Marker):
-
Follow the manufacturer's instructions for the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit to detect DNA fragmentation in apoptotic cells.
-
-
Image Analysis:
-
Capture images of the stained sections using a microscope.
-
Quantify the percentage of Ki-67-positive or TUNEL-positive cells in multiple high-power fields to determine the proliferation and apoptosis indices, respectively.[5]
-
Conclusion
FX11 represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells. The provided protocols and data serve as a comprehensive resource for researchers planning to investigate the preclinical efficacy of FX11 in in vivo mouse models of cancer. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to further evaluate the therapeutic potential of this LDHA inhibitor.
References
Application Notes and Protocols for Immunoprecipitation of Focal Adhesion Kinase (FAK) Following FC-11 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and hyperactivity are frequently observed in various cancers, making it a compelling target for therapeutic intervention.[2] FC-11 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of FAK.[3][4] Unlike traditional kinase inhibitors that only block the catalytic function of FAK, this compound leads to the rapid and efficient elimination of the entire FAK protein, thereby abrogating both its kinase-dependent and kinase-independent scaffolding functions.[5]
These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on FAK. We detail a protocol for the immunoprecipitation of FAK following this compound treatment to assess the extent of FAK degradation and its impact on downstream signaling complexes.
Principle of the Application
This protocol is designed to assess the efficacy of this compound in degrading FAK within a cellular context. By treating cells with this compound and subsequently performing immunoprecipitation for FAK, researchers can quantify the reduction in FAK protein levels. The eluted immunoprecipitate can be analyzed by standard techniques such as Western blotting to visualize the decrease in FAK protein. Furthermore, co-immunoprecipitation can be employed to investigate how the degradation of FAK affects its interaction with key binding partners, providing insights into the disruption of FAK-mediated signaling pathways.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in degrading FAK in various cell lines. This data is critical for designing experiments and interpreting results.
Table 1: Dose-Dependent Degradation of FAK by this compound
| Cell Line | DC50 (pM) | Reference |
| TM3 | 310 | [3] |
| PA1 | 80 | [3] |
| MDA-MB-436 | 330 | [3] |
| LNCaP | 370 | [3] |
| Ramos | 40 | [3] |
DC50: The concentration of this compound required to degrade 50% of FAK protein.
Table 2: Time and Concentration-Dependent Effects of this compound on FAK
| Treatment | Cell Line | Parameter | Result | Reference |
| 1-10 nM this compound for 8 hours | PA1 | FAK Protein Degradation | 99% reduction compared to DMSO control | [3] |
| 1-3000 nM this compound for up to 9 hours | TM3 | FAK Autophosphorylation | Inhibition of autophosphorylation | [3] |
| 100 nM this compound for 3 hours | TM3 | Autophosphorylated FAK (pFAKtyr397) | Near complete degradation | [4][6] |
Signaling Pathways and Experimental Workflow
FAK Signaling Pathway
Focal Adhesion Kinase is a central node in integrin and growth factor receptor signaling. Upon activation, FAK autophosphorylates at Tyrosine 397, creating a binding site for Src family kinases. The FAK-Src complex then phosphorylates a multitude of downstream targets, including Paxillin and p130Cas, leading to the activation of pathways such as the MAPK/ERK and PI3K/AKT pathways, which regulate cell migration, proliferation, and survival.
Caption: FAK signaling pathway and the mechanism of action of this compound.
Experimental Workflow for FAK Immunoprecipitation after this compound Treatment
The following diagram outlines the key steps in the experimental procedure, from cell treatment to the analysis of the immunoprecipitated FAK.
Caption: Workflow for FAK immunoprecipitation after this compound treatment.
Experimental Protocols
Materials and Reagents
-
Cell Lines: e.g., PA1 (human ovarian teratocarcinoma), TM3 (mouse Leydig cells)
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
DMSO: Vehicle control.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Lysis buffer or a modified version with lower detergent concentration.
-
Elution Buffer: 2x Laemmli sample buffer or 0.1 M glycine-HCl, pH 2.5.
-
Primary Antibodies:
-
Anti-FAK antibody (for immunoprecipitation and Western blotting)
-
Anti-pFAK (Tyr397) antibody (for Western blotting)
-
Antibodies against FAK-interacting proteins (e.g., anti-Src, anti-Paxillin) for co-immunoprecipitation analysis.
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Protein A/G Agarose or Magnetic Beads.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and Western blotting reagents.
Protocol for Immunoprecipitation of FAK after this compound Treatment
-
Cell Seeding and Treatment:
-
Seed the chosen cell line in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 10 nM for PA1 cells) or an equivalent volume of DMSO (vehicle control) for the specified duration (e.g., 8 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the culture dish and incubate on ice for 30 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cleared lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Pre-clearing the Lysate:
-
To an equal amount of protein from each sample (e.g., 500 µg - 1 mg), add 20-30 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary anti-FAK antibody to the pre-cleared lysate.
-
Incubate on a rotator overnight at 4°C. A negative control using a non-specific IgG antibody of the same isotype should be included.
-
-
Immune Complex Capture:
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to each sample.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the centrifugation and washing steps at least three more times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, carefully remove all supernatant.
-
Add 30-50 µL of 2x Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them for SDS-PAGE.
-
Centrifuge at 14,000 x g for 1 minute and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples, along with a sample of the input lysate, onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against FAK, pFAK, and any suspected interacting proteins.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software to determine the extent of FAK degradation and the effect on its interactions.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low FAK signal in the immunoprecipitate | Inefficient FAK degradation by this compound. | Confirm FAK degradation in input lysates by Western blot. Optimize this compound concentration and treatment time. |
| Poor antibody affinity for FAK. | Use a validated immunoprecipitation-grade antibody. Increase antibody concentration. | |
| Inefficient protein elution. | Ensure complete resuspension in sample buffer and adequate boiling time. | |
| High background/non-specific bands | Insufficient pre-clearing. | Increase pre-clearing incubation time or bead volume. |
| Inadequate washing. | Increase the number of wash steps or the stringency of the wash buffer (e.g., increase salt or detergent concentration). | |
| Antibody heavy/light chains interfering with detection. | Use secondary antibodies specific for native IgG or use a kit designed to minimize chain interference. | |
| Co-immunoprecipitated proteins not detected | Interaction is weak or transient. | Use a milder lysis buffer (e.g., without SDS). Consider cross-linking before lysis. |
| FAK degradation is near-complete, leaving little protein to pull down interactors. | Reduce this compound concentration or treatment time to achieve partial degradation, which may still allow for the detection of remaining complexes. |
Conclusion
The immunoprecipitation of FAK following treatment with the PROTAC degrader this compound is a powerful technique to confirm target engagement and to investigate the downstream consequences of FAK elimination. By following the detailed protocols and considering the provided quantitative data, researchers can effectively utilize this methodology to advance our understanding of FAK biology and the therapeutic potential of FAK degraders in various diseases, particularly cancer. Further exploration into the effects of this compound on the broader FAK interactome using mass spectrometry-based approaches will provide a more comprehensive picture of its mechanism of action.
References
- 1. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 2. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-IP and ubiquitination assay [bio-protocol.org]
- 5. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for FC-11 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing FC-11, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Focal Adhesion Kinase (FAK), in various cell-based assays. The following sections detail the necessary cell culture conditions for commonly used cell lines in this compound experiments, along with comprehensive protocols for assessing FAK degradation, cell viability, and apoptosis.
Introduction to this compound
This compound is a bifunctional molecule that induces the degradation of FAK by hijacking the E3 ubiquitin ligase Cereblon (CRBN). It is composed of a ligand for FAK, a linker, and a ligand for CRBN. By bringing FAK into proximity with the E3 ligase complex, this compound triggers the ubiquitination and subsequent proteasomal degradation of the FAK protein. This offers a powerful tool to study the roles of FAK in cellular processes beyond its kinase activity.
Key Characteristics of this compound:
| Property | Value |
| Target | Focal Adhesion Kinase (FAK) |
| E3 Ligase Ligand | Pomalidomide (binds to CRBN) |
| Reported DC50 Values | 40 pM (Ramos), 80 pM (PA1), 310 pM (TM3), 330 pM in MDA-MB-436, and 370 pM in LNCaP cells.[1] |
Cell Culture Conditions
The following tables summarize the recommended cell culture conditions for cell lines commonly used in this compound experiments. It is crucial to maintain sterile cell culture techniques to prevent contamination.
Table 1: Cell Line Culture Conditions
| Cell Line | Organism | Tissue | Morphology | Culture Medium | Subculture |
| TM3 | Mouse | Testis (Leydig cell) | Epithelial-like | DMEM/F12 (1:1) + 5% Horse Serum + 2.5% FBS | Rinse with PBS, detach with Trypsin-EDTA. Split 1:2 to 1:4 every 2-3 days. |
| PA-1 | Human | Ovary (Teratocarcinoma) | Epithelial-like | Eagle's Minimum Essential Medium (EMEM) + 10% FBS | Rinse with PBS, detach with Trypsin-EDTA. Split as needed.[2] |
| MDA-MB-436 | Human | Breast (Adenocarcinoma) | Epithelial | RPMI-1640 + 10% FBS | Scrape cells or use Trypsin-EDTA. Subculture every 6-8 days.[3][4] |
| LNCaP | Human | Prostate (Carcinoma) | Epithelial | RPMI-1640 + 10% FBS | Rinse with PBS, detach with Trypsin-EDTA. Split 1:2 to 1:6 when cells reach 80% confluency.[5][6] |
| Ramos | Human | B-lymphocyte (Burkitt's Lymphoma) | Lymphoblast-like (suspension) | RPMI-1640 + 10% FBS | Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.[1][7] |
General Cell Culture Maintenance:
-
Incubate all cell lines at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Routinely check for mycoplasma contamination.
Experimental Protocols
Western Blot for FAK Degradation
This protocol details the procedure for assessing the degradation of FAK and the inhibition of its phosphorylation upon treatment with this compound.
Table 2: Western Blot Seeding Densities
| Cell Line | Seeding Density (cells/well in 6-well plate) |
| TM3 | 1 - 3 x 10^5 |
| PA-1 | 1 - 3 x 10^5 |
| MDA-MB-436 | 2 - 4 x 10^5 |
| LNCaP | 3 - 5 x 10^5 |
| Ramos | 1 - 2 x 10^6 (in suspension) |
Protocol:
-
Cell Seeding: Seed the cells in 6-well plates at the densities recommended in Table 2 and allow them to adhere overnight (for adherent cells).
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 8 hours).[1] Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells before adding lysis buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FAK (e.g., 1:1000 dilution) and phospho-FAK (e.g., Tyr397, 1:1000 dilution) overnight at 4°C.[5] A loading control antibody (e.g., GAPDH or β-actin, 1:5000) should also be used.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Workflow for Western Blot Analysis of FAK Degradation
Caption: Workflow for assessing FAK degradation via Western Blot.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Table 3: MTT Assay Seeding Densities
| Cell Line | Seeding Density (cells/well in 96-well plate) |
| TM3 | 5,000 - 15,000 |
| PA-1 | 5,000 - 15,000 |
| MDA-MB-436 | 8,000 - 20,000 |
| LNCaP | 10,000 - 30,000[8][9] |
| Ramos | 20,000 - 50,000 |
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at the densities recommended in Table 3 in a final volume of 100 µL per well. Allow adherent cells to attach overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for a specified time (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Workflow for Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Table 4: Apoptosis Assay Seeding Densities
| Cell Line | Seeding Density (cells/well in 6-well plate) |
| TM3 | 1 - 3 x 10^5 |
| PA-1 | 1 - 3 x 10^5 |
| MDA-MB-436 | 2 - 4 x 10^5 |
| LNCaP | 3 - 5 x 10^5 |
| Ramos | 1 - 2 x 10^6 (in suspension) |
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at the densities recommended in Table 4 and allow them to adhere overnight (for adherent cells).
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle control.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating cells), wash the attached cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[10]
-
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Workflow for Apoptosis Assay (Annexin V/PI Staining)
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
FAK Signaling Pathway
The degradation of FAK by this compound disrupts its critical role in cell signaling, affecting multiple downstream pathways involved in cell survival, proliferation, migration, and angiogenesis.
FAK Signaling Cascade
Caption: Simplified FAK signaling pathway.
Disclaimer: These protocols provide a general framework. Optimal conditions, including cell seeding densities, reagent concentrations, and incubation times, may vary depending on the specific cell line and experimental setup. It is highly recommended to perform optimization experiments for each new cell line and experimental condition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PA-1 Cells [cytion.com]
- 3. MDA-MB-436 Cells [cytion.com]
- 4. MDA-MB-436-Luc2-Cell-Line - Kyinno Bio [kyinno.com]
- 5. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 6. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis assay [bio-protocol.org]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Troubleshooting low FAK degradation with FC-11
Welcome to the technical support center for FC-11, a highly potent PROTAC® degrader for Focal Adhesion Kinase (FAK). This resource provides troubleshooting guidance and answers to frequently asked questions to help you succeed in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low or no FAK degradation after treating my cells with this compound?
Several factors can contribute to suboptimal FAK degradation. Please refer to the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. This compound is highly potent, with DC50 values ranging from 40 to 370 pM in various cell lines. We recommend a starting range of 1 pM to 100 nM. |
| Suboptimal Treatment Duration | Conduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to identify the optimal treatment duration. Near-complete degradation of autophosphorylated FAK has been observed as early as 3 hours. |
| Cell Line Specificity | The expression levels of FAK and Cereblon (the E3 ligase component) can vary between cell lines, affecting degradation efficiency. Consider using a positive control cell line known to be sensitive to this compound. |
| Improper this compound Storage/Handling | This compound should be stored at -20°C. Prepare stock solutions in DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Confirm the stability of your compound. |
| Issues with Protein Extraction | Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent ex vivo degradation or modification of FAK[1]. Use a robust lysis buffer like RIPA for complete protein extraction. |
| Western Blotting Problems | Verify the efficiency of protein transfer from the gel to the membrane. Ensure you are using a validated primary antibody for FAK and an appropriate secondary antibody. Optimize antibody concentrations and incubation times. |
| Inhibited Ubiquitin-Proteasome System | This compound relies on the cell's natural protein disposal machinery. If the proteasome is inhibited by other treatments or cellular conditions, degradation will not occur. Consider running a proteasome activity assay as a control. |
Q2: How can I confirm that my this compound compound is active?
To verify the activity of your this compound, you can perform several validation experiments:
-
Dose-Response and Time-Course Analysis: As mentioned above, these experiments are crucial to determine the optimal conditions for your system. A potent compound will show a clear dose- and time-dependent degradation of FAK.
-
Assess Downstream Signaling: FAK activation involves autophosphorylation at Tyrosine 397 (pFAK-Y397) and subsequent signaling through pathways like PI3K/AKT[2][3]. Successful degradation of FAK should lead to a corresponding decrease in pFAK-Y397 levels and a reduction in downstream signals like phosphorylated AKT.
-
Use a Positive Control: Treat a cell line reported to be sensitive to this compound alongside your experimental cells to confirm that your compound stock and experimental setup are working correctly.
Q3: What are the recommended storage and handling procedures for this compound?
Proper storage and handling are critical for maintaining the potency of this compound.
-
Storage: Store the solid compound at -20°C upon receipt.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Aliquoting: Apportion the stock solution into single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C.
-
Working Solutions: When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.
Experimental Protocols
Protocol 1: Western Blotting for FAK Degradation
This protocol provides a standard method for assessing FAK protein levels following this compound treatment.
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the determined time period. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing[1].
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins[1].
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved[4].
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane[4][5].
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding[5].
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against FAK (and pFAK-Y397 if desired) overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST[4].
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[5].
-
Detection: After further washes in TBST, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system[4].
Protocol 2: Cell Viability Assay (MTS/MTT)
This assay helps determine if the observed effects are due to targeted degradation or general cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight[6].
-
Drug Treatment: Treat cells with a range of this compound concentrations. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours)[6].
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C[7]. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~490 nm for MTS, ~570 nm for MTT) using a microplate reader[6][7].
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visual Guides
Caption: this compound mediated FAK degradation pathway.
Caption: Troubleshooting workflow for low FAK degradation.
References
- 1. youtube.com [youtube.com]
- 2. Tissue mechanics in tumor heterogeneity and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. 4.8. Cell viability assay [bio-protocol.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FC-11 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FC-11 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective PROTAC (Proteolysis Targeting Chimera) designed to degrade Focal Adhesion Kinase (FAK).[1][2] It is composed of a FAK inhibitor (PF-562271) linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] By simultaneously binding to FAK and CRBN, this compound induces the ubiquitination and subsequent proteasomal degradation of the FAK protein.[4] This dual-action mechanism not only inhibits FAK's kinase activity but also eliminates its scaffolding functions.[4]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated effective degradation of FAK in a variety of human and mouse cell lines. The half-maximal degradation concentration (DC50) varies between cell types.[1][2]
Q3: What is the recommended starting concentration for this compound in a new cell line?
A3: Based on the reported DC50 values, a good starting point for a dose-response experiment would be a concentration range from 1 pM to 100 nM. For initial experiments, a concentration of 10-100 nM has been shown to achieve significant FAK degradation.[4]
Q4: How long should I incubate my cells with this compound?
A4: Significant FAK degradation has been observed as early as 3 hours of treatment.[2] For many cell lines, an incubation time of 8 hours with this compound is sufficient to achieve near-complete degradation of FAK.[1][5] A time-course experiment (e.g., 2, 4, 8, 12, and 24 hours) is recommended to determine the optimal incubation time for your specific cell line and experimental goals.
Q5: Is the effect of this compound reversible?
A5: Yes, the degradation of FAK induced by this compound is reversible. Upon removal of the compound from the cell culture medium, FAK protein levels can be restored.[2][3]
Q6: What are the known downstream effects of FAK degradation by this compound?
A6: Degradation of FAK by this compound inhibits its autophosphorylation and disrupts downstream signaling pathways.[1] This can lead to reduced cell migration, invasion, and adhesion.[4][6] Specifically, FAK degradation can affect the phosphorylation of downstream effectors like p130Cas and paxillin.[7]
Quantitative Data Summary
Table 1: this compound Degradation Activity (DC50) in Various Cell Lines
| Cell Line | Organism | Tissue of Origin | DC50 (pM) | Reference |
| Ramos | Human | B-lymphocyte | 40 | [1] |
| PA1 | Human | Ovary | 80 | [1] |
| TM3 | Mouse | Testis | 310 | [1] |
| MDA-MB-436 | Human | Breast | 330 | [1] |
| LNCaP | Human | Prostate | 370 | [1] |
| Hep3B | Human | Liver | ~10,000 (10 nM) | [4] |
| Huh7 | Human | Liver | ~10,000 (10 nM) | [4] |
Table 2: Recommended Concentration and Incubation Times for this compound
| Parameter | Recommended Range | Notes | Reference |
| Starting Concentration Range | 1 pM - 100 nM | For initial dose-response experiments. | [1][4] |
| Effective Degradation Concentration | 10 nM - 100 nM | Shown to cause significant degradation in multiple cell lines. | [2][4] |
| Incubation Time | 3 - 24 hours | Optimal time may vary depending on the cell line and assay. | [1][2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of FAK Degradation
This protocol outlines the steps to assess the degradation of FAK protein in cells treated with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FAK, anti-p-FAK (Tyr397), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the cells for the desired amount of time (e.g., 8 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions or DMSO control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Troubleshooting Guide
Problem 1: No or incomplete FAK degradation observed by Western Blot.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 1 pM to 1 µM) to determine the optimal DC50 for your cell line. |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to find the optimal treatment duration. |
| Low Proteasome Activity | Ensure cells are healthy and not overly confluent, as this can affect proteasome function. As a positive control for proteasome inhibition, you can co-treat with a known proteasome inhibitor like MG132, which should rescue FAK from degradation. |
| This compound Degradation or Inactivity | Ensure proper storage of this compound stock solution (-20°C or -80°C, protected from light).[1] Prepare fresh dilutions for each experiment. |
| Cell Line Insensitivity | The cell line may lack necessary components of the CRBN E3 ligase machinery. Consider testing a different cell line known to be sensitive to this compound as a positive control. |
Problem 2: High background or non-specific bands in Western Blot.
| Possible Cause | Suggested Solution |
| Antibody Issues | Use a well-validated primary antibody specific for FAK. Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. Include appropriate controls, such as a secondary antibody-only control.[8] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| Blocking Inefficiency | Optimize the blocking buffer (e.g., try 5% BSA instead of milk) and increase the blocking time. |
Problem 3: Inconsistent results in cell viability assays.
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number in each well. |
| Edge Effects in 96-well Plate | To minimize evaporation from the outer wells, fill the perimeter wells with sterile PBS or media without cells.[9] |
| DMSO Cytotoxicity | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all wells, including the vehicle control. |
| Contamination | Regularly check cell cultures for microbial contamination. Perform mycoplasma testing.[10] |
Visualizations
Caption: FAK signaling pathway downstream effectors.
Caption: Experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FC 11 | FAK: R&D Systems [rndsystems.com]
- 3. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting focal adhesion kinase inhibits cell migration and non-angiogenic vascularization in malignant breast cancer | springermedizin.de [springermedizin.de]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: FC-11 (Trichlorofluoromethane) Solubility and Solvent Selection
Welcome to the technical support center for FC-11 (Trichlorofluoromethane). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solubility issues and best practices for solvent selection during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound, also known as Trichlorofluoromethane (CCl₃F), is a chlorofluorocarbon.[1] Understanding its solubility is crucial for a variety of laboratory applications, including its use as a solvent, a refrigerant in older equipment, or as a reference standard in analytical chemistry, such as for fluorine-19 NMR studies.[1] Proper solvent selection is critical for ensuring the homogeneity of reaction mixtures, achieving desired concentrations, and for accurate analytical measurements.
Q2: What is the solubility of this compound in water?
A2: this compound has a low solubility in water. At 20°C, its solubility is approximately 1.1 g/L.[1][2]
Q3: Is this compound soluble in organic solvents?
A3: Yes, this compound is generally soluble in common organic solvents such as alcohols, ether, and others.[3] However, the exact solubility can vary, and it is often described as being miscible with many organic solvents.
Q4: What does "miscible" mean in the context of this compound and organic solvents?
A4: Miscibility means that this compound and the organic solvent can mix in all proportions to form a single, homogeneous liquid phase. For many common organic solvents, this compound is considered to be miscible.
Troubleshooting Guide for this compound Solubility Issues
This guide addresses common problems encountered during solubility experiments with this compound.
Issue 1: Incomplete Dissolution in an Organic Solvent
-
Possible Cause: The concentration of this compound may have exceeded its solubility limit in the chosen solvent at the current temperature. While this compound is miscible with many organic solvents, this may not be universally true for all, especially at low temperatures.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more solvent to the mixture to decrease the overall concentration of this compound.
-
Gentle Warming: If experimentally permissible, gently warm the solution. Solubility of liquids in liquids often increases with temperature. Be cautious, as this compound has a low boiling point (23.77 °C).[1]
-
Agitation: Ensure the solution is being adequately mixed. Use a magnetic stirrer or vortex mixer to facilitate dissolution.
-
Solvent Purity: Impurities in the solvent can affect solubility. Ensure you are using a high-purity solvent.
-
Issue 2: Phase Separation or Cloudiness Observed
-
Possible Cause: This indicates that the solubility limit has been reached and exceeded, or that the temperature of the solution has dropped, causing the this compound to come out of solution. It can also be caused by the presence of water or other immiscible contaminants.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure the solvent is anhydrous if water is a potential contaminant.
-
Temperature Control: Maintain a constant and appropriate temperature for your experiment.
-
Re-dissolution: Try warming the solution slightly while agitating to see if the second phase disappears.
-
Consider a Different Solvent: If phase separation persists, the chosen solvent may not be suitable for the desired concentration. Refer to the solvent selection guide below.
-
Best Solvents for this compound
Based on available data, the following solvents are good candidates for dissolving this compound. The principle of "like dissolves like" suggests that non-polar to moderately polar organic solvents are most effective.
| Solvent Class | Specific Examples | Expected Solubility |
| Alcohols | Ethanol, Methanol | Generally Soluble/Miscible[3] |
| Ethers | Diethyl Ether | Generally Soluble/Miscible[3] |
| Other Organic Solvents | Acetone, Carbon Tetrachloride | Generally Soluble/Miscible |
Experimental Protocol: Determining this compound Solubility
This protocol provides a general method for determining the solubility of this compound in a specific solvent.
Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected Solvent (e.g., Ethanol, Acetone)
-
Graduated cylinders or pipettes
-
A series of sealable glass vials or test tubes
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath or incubator
Methodology:
-
Preparation: Prepare a series of known concentrations of this compound in the chosen solvent. For example, prepare solutions of 1%, 5%, 10%, 20%, 50% (v/v) this compound in the solvent in separate, sealed vials.
-
Equilibration: Place the vials in a temperature-controlled environment (e.g., a 25°C water bath) and allow them to equilibrate for at least one hour. Agitate the vials periodically.
-
Observation: After equilibration, visually inspect each vial for signs of insolubility, such as cloudiness, phase separation, or the formation of a separate layer.
-
Determination: The highest concentration that results in a clear, single-phase solution is an approximation of the solubility limit under those conditions. For a more precise determination, a larger number of concentrations with smaller increments should be used.
Logical Workflow for Solvent Selection and Troubleshooting
The following diagram illustrates a logical workflow for addressing this compound solubility challenges.
References
Technical Support Center: Enhancing Cell Permeability
Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve cell permeability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for poor cell permeability of my compound?
A1: Poor cell permeability can stem from several factors related to both the compound and the cells. These include:
-
Compound Properties: High molecular weight, hydrophilicity (low lipophilicity), and charge can hinder passive diffusion across the lipid bilayer of the cell membrane.
-
Cellular Efflux: Cells, particularly cancer cell lines, can actively pump compounds out using efflux pumps, reducing intracellular concentration.
-
Cell Membrane Composition: The specific lipid and protein composition of the cell membrane can influence its permeability.
-
Experimental Conditions: Factors such as low compound concentration, short incubation time, or inappropriate solvent can lead to apparently low permeability.
Q2: How can I chemically enhance the permeability of my cells?
A2: Chemical permeabilization involves using agents that disrupt the cell membrane. This is a common technique for introducing non-permeable substances into living cells. The choice of agent and its concentration are critical to ensure permeabilization without causing excessive cytotoxicity.
Commonly used chemical permeabilizing agents include:
-
Detergents: Mild detergents like Saponin, Digitonin, Tween-20, and Triton X-100 are frequently used.[1][2][3] They create pores in the cell membrane by interacting with cholesterol and lipids.[1]
-
Organic Solvents: Solvents such as methanol and acetone can also be used. They work by dissolving lipids from the cell membranes.[1]
It is crucial to optimize the concentration and incubation time for your specific cell line and compound to achieve a balance between permeabilization and cell viability.
Q3: What is electroporation and how can it improve cell permeability?
A3: Electroporation is a physical method that uses an electrical field to create temporary pores in the cell membrane.[4][5] This technique, also known as electropermeabilization, allows for the entry of molecules that are otherwise unable to cross the cell membrane, such as DNA, RNA, and certain drugs.[4][6] The success of electroporation depends on optimizing parameters like pulse voltage, pulse width, and the number of pulses for the specific cell type to ensure high efficiency and maintain cell viability.[7]
Troubleshooting Guide
Issue: Low Intracellular Concentration of a Compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound is not cell-permeable | Use a chemical permeabilizing agent (e.g., low concentration of Saponin or Digitonin). | Increased intracellular accumulation of the compound. |
| Employ physical methods like electroporation. | Successful delivery of the compound into the cells. | |
| Active efflux of the compound | Co-incubate with a known efflux pump inhibitor (e.g., Verapamil for P-glycoprotein). | Increased intracellular retention of the compound. |
| Suboptimal experimental conditions | Increase the incubation time or the concentration of the compound. | Higher intracellular concentration of the compound. |
| Ensure the compound is fully dissolved in a compatible solvent. | Improved availability of the compound to the cells. | |
| Cell viability is compromised | Perform a cell viability assay (e.g., Trypan Blue or MTT assay) after treatment. | Confirmation that the treatment is not overly toxic. |
| If using a permeabilizing agent, reduce its concentration or the incubation time. | Improved cell viability with sufficient permeabilization. |
Key Experimental Protocols
Protocol 1: Chemical Permeabilization using Saponin for Adherent Cells
Objective: To transiently permeabilize the plasma membrane of adherent cells for the uptake of a small molecule.
Materials:
-
Adherent cells cultured in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
Saponin stock solution (e.g., 1% w/v in PBS)
-
Your compound of interest dissolved in an appropriate vehicle
-
Culture medium
Procedure:
-
Grow adherent cells to the desired confluency (typically 70-80%) in a multi-well plate.
-
Prepare a working solution of Saponin in PBS. The final concentration needs to be optimized and can range from 0.01% to 0.1%.
-
Aspirate the culture medium from the wells.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add the Saponin working solution to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Aspirate the Saponin solution.
-
Immediately add your compound of interest, diluted in culture medium or PBS, to the wells.
-
Incubate for the desired period.
-
Proceed with your downstream analysis (e.g., imaging, cell lysis for quantification).
Note: Saponin-mediated permeabilization is reversible, so the compound of interest should be added shortly after permeabilization.
Protocol 2: Electroporation for Suspension Cells
Objective: To introduce a non-permeable molecule into suspension cells using electroporation.
Materials:
-
Suspension cells
-
Electroporation buffer (commercially available or prepared in-house)
-
Electroporator and compatible cuvettes
-
Your molecule of interest
-
Culture medium
Procedure:
-
Harvest suspension cells and wash them with PBS to remove any residual medium.
-
Resuspend the cell pellet in cold electroporation buffer at a specific density (e.g., 1 x 10^6 cells/100 µL).
-
Add your molecule of interest to the cell suspension.
-
Transfer the mixture to a pre-chilled electroporation cuvette.
-
Apply the electric pulse using pre-optimized settings for your cell line.
-
Immediately after the pulse, add pre-warmed culture medium to the cuvette to aid in cell recovery.
-
Gently transfer the cell suspension to a culture dish or multi-well plate containing fresh, pre-warmed medium.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) before your downstream application.
Signaling Pathways Affecting Cell Permeability
Understanding the signaling pathways that regulate cell permeability can provide insights into modulating compound uptake and retention.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) is a key regulator of vascular permeability.[8][9] Binding of VEGF to its receptor, VEGFR2, on endothelial cells triggers a signaling cascade that leads to the loosening of cell-cell junctions, thereby increasing permeability.[10][11]
Caption: VEGF signaling pathway leading to increased vascular permeability.
S1P Signaling Pathway
Sphingosine-1-phosphate (S1P) is a bioactive lipid that plays a crucial role in enhancing endothelial barrier function and decreasing permeability.[12][13][14] It acts by binding to its receptors (S1PR) on endothelial cells, which initiates signaling cascades that strengthen cell-cell junctions.[15][16]
Caption: S1P signaling pathway promoting endothelial barrier integrity.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling cascade that regulates various cellular processes, including cell survival, proliferation, and, in some contexts, cell permeability.[17][18] Activation of this pathway can influence the organization of the cytoskeleton and the stability of cell-cell junctions, thereby affecting barrier function.[19][20][21]
Caption: Overview of the PI3K/Akt signaling pathway.
References
- 1. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow Cytometry Protocol | Abcam [abcam.com]
- 3. youtube.com [youtube.com]
- 4. Electroporation - Wikipedia [en.wikipedia.org]
- 5. Clostridium perfringens - Wikipedia [en.wikipedia.org]
- 6. dovepress.com [dovepress.com]
- 7. google.com [google.com]
- 8. Vascular endothelial growth factors and vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. VEGFR2 induces c-Src signaling and vascular permeability in vivo via the adaptor protein TSAd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. The role of sphingosine-1-phosphate in endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. S1P Control of Endothelial Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Role of PI3K/Akt and MEK/ERK Signalling in cAMP/Epac-Mediated Endothelial Barrier Stabilisation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. physoc.org [physoc.org]
- 20. researchgate.net [researchgate.net]
- 21. pnas.org [pnas.org]
Overcoming the hook effect in FC-11 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Focal Adhesion Kinase (FAK) degrader, FC-11. The primary focus is on overcoming the high-dose hook effect, a common issue in immunoassays used to quantify FAK protein levels.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect and why is it a concern in my this compound experiments?
A1: The hook effect, also known as the prozone phenomenon, is a type of interference in sandwich immunoassays (like ELISA) that leads to falsely low results at very high concentrations of the analyte.[1][2][3] In the context of your this compound experiments, if you are quantifying the degradation of FAK protein using a sandwich ELISA, an extremely high concentration of FAK in your untreated or control cell lysates could saturate both the capture and detection antibodies. This prevents the formation of the "sandwich" complex that generates the signal, leading to an underestimation of the initial FAK levels and potentially masking the degradation effect of this compound.[1][4]
Q2: How can I identify if the hook effect is occurring in my FAK quantification assay?
A2: A key indicator of the hook effect is obtaining a lower-than-expected signal for a sample that is known to have a high concentration of the analyte. The definitive way to confirm the hook effect is to perform a serial dilution of your sample. If a diluted sample yields a higher signal (and thus a higher calculated concentration after factoring in the dilution) than the undiluted or less diluted sample, you are likely experiencing a hook effect.[5]
Q3: What are the primary methods to overcome the hook effect?
A3: There are two main strategies to mitigate the hook effect:
-
Sample Dilution: This is the most common method. By preparing a series of dilutions of your sample, you can identify a concentration that falls within the linear, reliable range of the assay.[1][3]
-
Two-Step Assay Protocol: Modifying a one-step sandwich ELISA to a two-step protocol can also prevent the hook effect. This involves sequential incubation of the sample (analyte) and the detection antibody, with a wash step in between. This wash step removes the excess, unbound analyte before the detection antibody is added, preventing the saturation of the detection antibody in the solution.[1][4]
Troubleshooting Guides
Issue: Falsely low or inconsistent FAK protein quantification in control samples.
This guide will walk you through the process of identifying and overcoming a suspected hook effect in your FAK quantification experiments.
Step 1: Preliminary Check & Hypothesis
If your untreated control samples, which are expected to have high levels of FAK, are showing lower signals than samples treated with the this compound degrader, you should suspect the hook effect.
Step 2: Experimental Strategy to Confirm and Overcome the Hook Effect - Serial Dilution
The most straightforward approach is to re-assay your high-concentration samples with a series of dilutions.
Data Presentation: Example of Hook Effect in a FAK Sandwich ELISA
The following table illustrates how serial dilution can uncover the hook effect. Note that as the sample is diluted, the observed signal increases, revealing the true concentration to be much higher than initially measured.
| Sample Dilution | FAK Concentration in Lysate (Hypothetical) | Observed Signal (OD at 450 nm) | Calculated FAK Concentration (ng/mL) | Corrected FAK Concentration (ng/mL) | Interpretation |
| Neat (1:1) | >3000 ng/mL | 0.85 | 110 | 110 | Hook Effect |
| 1:10 | >300 ng/mL | 1.95 | 250 | 2500 | Hook Effect |
| 1:100 | >30 ng/mL | 2.50 | 320 | 32000 | Within Linear Range |
| 1:1000 | >3 ng/mL | 1.20 | 150 | 150000 | Within Linear Range |
| 1:10000 | >0.3 ng/mL | 0.15 | 20 | 200000 | Within Linear Range |
This data is adapted from a similar experiment to illustrate the principle.[3]
Experimental Protocols
Protocol 1: Serial Dilution Sandwich ELISA for FAK Quantification
This protocol describes how to perform a sandwich ELISA with serial dilutions of cell lysate to accurately quantify FAK protein levels and avoid the hook effect.
Materials:
-
FAK ELISA kit (containing pre-coated plates, capture antibody, detection antibody, standards, and buffers)
-
Cell lysate from control and this compound treated cells
-
Assay diluent (provided in the kit or a compatible buffer)
-
Microplate reader
Procedure:
-
Prepare Cell Lysates: Prepare lysates from your control and this compound treated cells according to your standard laboratory protocol. Determine the total protein concentration of each lysate.
-
Prepare Serial Dilutions:
-
For each lysate sample, prepare a series of dilutions in the assay diluent. A good starting point is a 10-fold dilution series (e.g., 1:10, 1:100, 1:1000, 1:10000).
-
To prepare a 1:10 dilution, add 10 µL of your cell lysate to 90 µL of assay diluent. Mix well.
-
To prepare a 1:100 dilution, add 10 µL of the 1:10 dilution to 90 µL of assay diluent. Mix well. Continue this process for all desired dilutions.
-
-
Perform ELISA (One-Step Method):
-
Add 100 µL of your standards and diluted lysate samples to the appropriate wells of the FAK antibody-coated microplate.
-
Add 50 µL of the enzyme-linked detection antibody to each well.
-
Incubate for the time and temperature specified in your ELISA kit manual (e.g., 2 hours at room temperature).
-
Wash the plate 3-5 times with the provided wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until color develops (typically 15-30 minutes).
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from your standards.
-
Determine the concentration of FAK in each diluted sample from the standard curve.
-
Multiply the concentration by the dilution factor to obtain the final concentration for each dilution.
-
The correct concentration will be in the dilution where further dilution results in a proportional decrease in the calculated concentration (i.e., within the linear range of the assay).
-
Protocol 2: Two-Step Sandwich ELISA for FAK Quantification
This protocol modifies the standard sandwich ELISA to a two-step process to mitigate the hook effect.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare Cell Lysates and Dilutions: Prepare your cell lysates and a few initial dilutions (e.g., 1:10 and 1:100) as described in Protocol 1.
-
Perform ELISA (Two-Step Method):
-
Step 1: Analyte Capture
-
Add 100 µL of your standards and diluted lysate samples to the appropriate wells of the FAK antibody-coated microplate.
-
Incubate for the time and temperature specified in your ELISA kit manual (e.g., 1-2 hours at room temperature).
-
Wash the plate 3-5 times with the provided wash buffer. This step removes excess, unbound FAK protein.
-
-
Step 2: Detection
-
Add 100 µL of the enzyme-linked detection antibody to each well.
-
Incubate for the time and temperature specified in your ELISA kit manual (e.g., 1 hour at room temperature).
-
Wash the plate 3-5 times with the provided wash buffer.
-
-
Step 3: Signal Development
-
Add 100 µL of the substrate solution to each well and incubate in the dark.
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm.
-
-
-
Data Analysis: Analyze the data as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow: Overcoming the Hook Effect
Caption: Logical workflow for troubleshooting the hook effect.
Signaling Pathway: Simplified FAK Signaling
Caption: Simplified FAK signaling pathway and the action of this compound.
References
Technical Support Center: Minimizing FC-11 Toxicity in Primary Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the use of Trichlorofluoromethane (FC-11) as a solvent in primary cell culture experiments, with a focus on minimizing its inherent toxicity. Due to the limited availability of specific cytotoxicity data for this compound in primary cell cultures, this guide offers a framework for establishing safe usage parameters and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its use in cell culture a concern?
A1: this compound (Trichlorofluoromethane) is a volatile organic compound historically used as a refrigerant and solvent. Its application in primary cell culture is a concern due to its potential cytotoxicity. Primary cells are more sensitive to environmental stressors than immortalized cell lines, and exposure to volatile solvents like this compound can lead to decreased cell viability, altered cellular functions, and compromised experimental outcomes.
Q2: Is there a known safe concentration of this compound for primary cell cultures?
A2: Currently, there is a lack of established safe harbor concentrations or specific LC50 values for this compound across different primary cell types in publicly available literature. Therefore, it is crucial for researchers to empirically determine the optimal, non-toxic concentration for their specific primary cell type and experimental conditions. A concentration range-finding study is highly recommended before proceeding with substantive experiments.
Q3: What are the potential mechanisms of this compound toxicity in cells?
A3: While specific pathways for this compound are not extensively detailed in vitro, toxicity is likely mediated through several mechanisms common to halogenated hydrocarbons. These can include the disruption of cell membrane integrity, induction of oxidative stress through the generation of reactive oxygen species (ROS), and potential metabolic activation by cellular enzymes (such as cytochrome P450 in hepatocytes) into more reactive intermediates. These intermediates can form adducts with cellular macromolecules like proteins and DNA, leading to cellular dysfunction and death.
Q4: How can I prepare this compound solutions for cell culture experiments to minimize toxicity?
A4: Due to its volatility, preparing and handling this compound requires specific precautions. Prepare stock solutions in a certified chemical fume hood. To improve its solubility in aqueous culture media, a co-solvent approach may be necessary. However, the co-solvent itself should be tested for toxicity. Serial dilutions should be made immediately before addition to the cell culture medium, and the final concentration of any solvent, including this compound, should be kept to the absolute minimum required for the experiment.
Q5: What are the signs of this compound toxicity in my primary cell cultures?
A5: Visual signs of toxicity under a microscope include changes in cell morphology (e.g., rounding, detachment, blebbing), a noticeable decrease in cell attachment and spreading, and a reduction in cell density compared to control cultures. For quantitative assessment, assays measuring cell viability, apoptosis, and oxidative stress should be employed.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in primary cell cultures.
| Issue | Possible Cause | Recommended Action |
| Drastic decrease in cell viability after this compound treatment. | This compound concentration is too high. | Perform a dose-response experiment to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL). Start with a wide range of concentrations (e.g., 0.001% to 1% v/v) and narrow down to a working concentration that maintains high cell viability (e.g., >90%). |
| High volatility of this compound is leading to inconsistent concentrations in the culture medium. | Prepare fresh dilutions of this compound for each experiment. Minimize the time between adding this compound to the medium and applying it to the cells. Ensure culture plates are properly sealed to reduce evaporation. Consider using specialized plates designed for volatile compounds if available. | |
| Inconsistent results between experiments. | Variability in primary cell lots. | Test each new lot of primary cells for their sensitivity to this compound. Primary cells from different donors or passages can have varied responses. |
| Inconsistent preparation of this compound solutions. | Standardize the protocol for preparing and diluting this compound. Use calibrated pipettes and ensure thorough mixing before application to cells. | |
| Control (vehicle-only) cultures show signs of stress. | Toxicity from the co-solvent used to dissolve this compound. | Run a parallel control with the co-solvent alone at the same concentration used in the this compound-treated cultures to assess its independent toxic effects. If the co-solvent is toxic, explore alternative, more biocompatible solvents. |
| Cells show morphological changes but viability assays (e.g., MTT) show minimal effect. | This compound may be causing cellular stress or functional changes without inducing immediate cell death. | Use more sensitive assays to detect sublethal toxicity. Measure markers of apoptosis (e.g., caspase activity, Annexin V staining) and oxidative stress (e.g., ROS production). |
Experimental Protocols
Protocol 1: Determining the Non-Toxic Working Concentration of this compound using MTT Assay
Objective: To determine the concentration range of this compound that does not significantly impact the metabolic activity (and thus viability) of primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Co-solvent (if necessary, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Methodology:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of this compound dilutions in complete culture medium. If a co-solvent is used, prepare a corresponding series of vehicle control dilutions. A typical starting range for this compound might be from 0.001% to 1% (v/v).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. Include a "medium-only" control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Objective: To differentiate between apoptotic and necrotic cell death induced by this compound.
Materials:
-
Primary cells treated with this compound (at concentrations determined from the MTT assay)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Culture primary cells in 6-well plates and treat with various concentrations of this compound and controls for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if this compound induces oxidative stress in primary cells.
Materials:
-
Primary cells treated with this compound
-
DCFDA-H2 (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Fluorometric plate reader or flow cytometer
Methodology:
-
Seed cells in a black, clear-bottom 96-well plate and treat with this compound and controls.
-
At the end of the treatment period, remove the medium and wash the cells with warm PBS.
-
Load the cells with DCFDA-H2 solution (typically 5-10 µM in PBS) and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells again with PBS to remove excess probe.
-
Add PBS or culture medium back to the wells.
-
Measure the fluorescence intensity (Excitation/Emission ~485/535 nm) using a fluorometric plate reader. An increase in fluorescence indicates an increase in intracellular ROS.
Visualizations
Caption: Hypothetical signaling pathways of this compound induced cytotoxicity.
Caption: Workflow for assessing this compound toxicity in primary cells.
Caption: Troubleshooting flowchart for unexpected this compound toxicity.
Technical Support Center: FC-11 Metabolism in In Vitro Models
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the metabolic degradation of Trichlorofluoromethane (FC-11) in various cell lines. Given the limited direct research on this compound metabolism in mammalian cell culture, this guide is based on the general principles of xenobiotic metabolism, primarily mediated by the Cytochrome P450 (CYP) enzyme system.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are suitable for studying this compound degradation?
A1: The choice of cell line is critical and depends on the experimental goals.
-
Primary Human Hepatocytes: These are considered the "gold standard" as they most closely represent in vivo liver metabolism, expressing a wide range of drug-metabolizing enzymes.[1] However, they are limited by availability, cost, and batch-to-batch variability.[2]
-
Hepatoma Cell Lines (e.g., HepG2, Huh7): These are widely available, easy to culture, and have a stable phenotype.[3] Their major drawback is the very low to negligible expression of key CYP enzymes, which may result in an underestimation of this compound metabolism.[4]
-
Genetically Engineered Cell Lines: Cell lines (e.g., HEK293 or specific hepatoma lines) can be transfected to express a single, specific human CYP enzyme (e.g., CYP2E1, which is known to metabolize small halogenated hydrocarbons).[2] These are invaluable for identifying which specific enzyme is responsible for this compound degradation.
Q2: What is the most likely metabolic pathway for this compound degradation in cells?
A2: The primary pathway for the metabolism of many xenobiotics, including halogenated hydrocarbons, is Phase I oxidation, catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum.[5][6] This process typically introduces a polar group, making the compound more water-soluble and easier to excrete.[6] For a compound like this compound, this would likely involve dehalogenation reactions.
Q3: My assay shows no degradation of this compound in HepG2 cells. Is this expected?
A3: Yes, this is a plausible outcome. Standard hepatoma cell lines like HepG2 express very low levels of most CYP enzymes.[2][4] If this compound is metabolized by a specific CYP isozyme that is absent or minimally expressed in HepG2, you will observe little to no degradation. Consider using primary hepatocytes or a cell line engineered to express the specific CYP enzyme you hypothesize is involved.
Q4: How can I handle a highly volatile compound like this compound in a cell culture experiment?
A4: Special precautions are necessary to prevent the loss of the compound from the culture medium.
-
Sealed Incubation System: Use sealed culture plates or flasks with gas-tight septa to prevent this compound from evaporating.
-
Headspace Analysis: Quantify the amount of this compound in the sealed air (headspace) above the culture medium using Gas Chromatography-Mass Spectrometry (GC-MS). A decrease in the headspace concentration over time, correlated with the presence of cells, indicates cellular uptake and/or metabolism.
-
Minimal Headspace Volume: Reduce the volume of air in the culture vessel to maximize the concentration of this compound in the medium.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | 1. Inconsistent sealing of culture plates leading to variable evaporation of this compound.2. Uneven cell seeding density.3. Contamination. | 1. Ensure all wells/flasks are sealed uniformly. Use high-quality sealing mats or septa.2. Verify cell counting and seeding procedures. Perform a cell viability assay (e.g., Trypan Blue) before seeding.3. Regularly check for microbial contamination. |
| No this compound degradation observed in any cell line. | 1. This compound is not metabolized by the chosen cell lines.2. The concentration of this compound is too high, causing cytotoxicity.3. Assay sensitivity is too low to detect small amounts of degradation.4. Loss of CYP enzyme activity during culture. | 1. Use a positive control cell line known to have high metabolic activity (e.g., primary hepatocytes or a CYP-expressing recombinant cell line).2. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine a non-toxic working concentration.3. Optimize your analytical method (e.g., GC-MS) to improve the limit of detection.4. Ensure proper cell culture maintenance. Prolonged culture can lead to a decrease in metabolic enzyme expression.[1] |
| Apparent degradation in cell-free control wells. | 1. Abiotic degradation of this compound in the culture medium.2. Adsorption of this compound to the plastic of the culture plate.3. Leakage from the sealed plate. | 1. Run a control with this compound in medium without cells to quantify any abiotic loss.2. Pre-incubate plates with a blocking agent if adsorption is suspected, or test plates made of different materials.3. Carefully check the integrity of your sealing method. |
Data Summary: Hypothetical this compound Degradation
The following data is illustrative and intended for comparative purposes. Actual results may vary.
| Cell Line | Description | Primary Metabolic System | Hypothetical % this compound Degradation (24h) |
| HEK293 (Wild-Type) | Human Embryonic Kidney | Negligible Endogenous CYP Activity | < 1% |
| HepG2 | Human Hepatoma | Low Endogenous CYP Activity | 2 - 5% |
| Primary Human Hepatocytes | Gold Standard for Metabolism | Full Complement of CYP Enzymes | 25 - 40% |
| HEK293-CYP2E1 | Engineered to Express CYP2E1 | High CYP2E1 Activity | 50 - 70% |
Experimental Protocols
Protocol: Assessing this compound Degradation in Adherent Cell Culture using Headspace GC-MS
1. Cell Culture: a. Seed the selected cell lines (e.g., HepG2, HEK293-CYP2E1) into 24-well glass vials suitable for headspace analysis and allow them to adhere and reach ~80-90% confluency. b. Include multiple replicates for each cell line and time point, as well as "cell-free" controls containing only medium.
2. Compound Preparation and Dosing: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. b. Dilute the stock solution directly into pre-warmed culture medium to achieve the final, non-toxic working concentration. The final solvent concentration should be minimal (<0.1%) to avoid cellular stress.
3. Incubation: a. Aspirate the old medium from the cell vials. b. Gently add the this compound-containing medium to the cells and to the cell-free control vials. c. Immediately seal each vial with a gas-tight septum and aluminum crimp cap. d. Place the vials in a 37°C incubator.
4. Sample Collection: a. At designated time points (e.g., 0, 4, 8, 24 hours), remove the vials from the incubator. b. Equilibrate the vials in a heated water bath or headspace autosampler agitator (e.g., at 60°C for 10 minutes) to allow this compound to partition into the headspace.
5. GC-MS Analysis: a. Use a gas-tight syringe to manually inject a sample of the headspace gas into the GC-MS, or use a headspace autosampler. b. Develop a GC-MS method to separate this compound from other volatile compounds and detect it with high sensitivity. c. Create a standard curve by adding known amounts of this compound to sealed vials with culture medium to quantify the concentration in the experimental samples.
6. Data Analysis: a. Calculate the concentration of this compound in the headspace of each vial at each time point using the standard curve. b. Correct for any abiotic loss by subtracting the apparent degradation seen in the cell-free controls. c. Calculate the percentage of this compound degraded by the cells at each time point relative to the T=0 measurement. d. Normalize the degradation rate to cell number or total protein content for comparison across different cell lines.
Visualizations
Signaling and Metabolic Pathways
Caption: Hypothetical metabolic pathway of this compound in a hepatocyte.
Experimental Workflow
Caption: Workflow for analyzing volatile compound metabolism in vitro.
References
- 1. Hepatocyte cell lines: their use, scope and limitations in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell lines: a tool for in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cell Lines: A Tool for In Vitro Drug Metabolism Studies: Ingenta Connect [ingentaconnect.com]
- 5. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug metabolism - Wikipedia [en.wikipedia.org]
Technical Support Center: FC-11 Mediated FAK Degradation
Welcome to the technical support center for FC-11, a potent and selective PROTAC degrader of Focal Adhesion Kinase (FAK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common issues, particularly resistance, that may be encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of Focal Adhesion Kinase (FAK). It is a heterobifunctional molecule composed of the FAK inhibitor PF-562271 linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] this compound works by forming a ternary complex between FAK and CRBN, leading to the ubiquitination of FAK and its subsequent degradation by the proteasome.[1][2][3] This dual-action mechanism eliminates both the kinase-dependent and kinase-independent scaffolding functions of FAK.[3]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated potent degradation of FAK in a variety of cell lines with DC₅₀ values in the picomolar to low nanomolar range.[2]
Q3: Is the degradation of FAK by this compound reversible?
A3: Yes, the effects of this compound are reversible. Upon removal of the compound, FAK protein levels have been shown to recover.
Q4: What are the known off-targets of this compound?
A4: The FAK inhibitor component of this compound, PF-562271, has been reported to have off-target activity against other kinases. However, this compound has been shown to be highly selective for FAK degradation.
Troubleshooting Guide
Problem 1: No or incomplete FAK degradation observed.
This is a common issue that can arise from several factors, from experimental setup to cellular resistance. Follow this step-by-step guide to identify and resolve the problem.
Step 1: Verify Experimental Setup and Reagents
-
Question: Are you sure your experimental conditions are optimal?
-
Answer:
-
Confirm this compound Integrity: Ensure your this compound stock solution is fresh and has been stored correctly at -20°C. Repeated freeze-thaw cycles should be avoided.
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A typical starting range is from 1 pM to 10 µM. Be aware of the "hook effect," where high concentrations of PROTAC can lead to reduced degradation efficiency due to the formation of non-productive binary complexes.
-
Optimize Treatment Duration: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal FAK degradation in your cell line.
-
Western Blotting Validation: Ensure your Western blotting protocol is optimized for FAK detection. Use a validated primary antibody for FAK and an appropriate loading control.
-
Step 2: Investigate Potential Cellular Resistance Mechanisms
If you have confirmed your experimental setup and still observe a lack of FAK degradation, it may be due to cellular resistance.
-
Question: Could the cells have developed resistance to this compound?
-
Answer: Resistance to PROTACs can occur through various mechanisms. Here’s how to investigate them:
-
Assess CRBN Expression: Since this compound relies on the CRBN E3 ligase, downregulation or loss of CRBN expression can lead to resistance.
-
Action: Perform a Western blot or qPCR to compare CRBN protein or mRNA levels, respectively, in your experimental cells versus a sensitive control cell line.
-
-
Sequence CRBN and FAK Genes: Mutations in CRBN can prevent this compound binding, and mutations in FAK could potentially alter the this compound binding site.
-
Action: Sequence the CRBN and PTK2 (FAK) genes in your cells to identify any potential mutations.
-
-
Check for Increased Efflux: Overexpression of drug efflux pumps like MDR1 can reduce the intracellular concentration of this compound.
-
Action: Use an efflux pump inhibitor (e.g., verapamil) in combination with this compound to see if degradation is restored.
-
-
Confirm Proteasome Function: this compound-mediated degradation is dependent on the proteasome.
-
Action: As a positive control for proteasome-dependent degradation, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated FAK would confirm that the ubiquitination process is occurring but degradation is blocked.
-
-
Problem 2: The "Hook Effect" is observed.
-
Question: Why does the degradation of FAK decrease at higher concentrations of this compound?
-
Answer: The "hook effect" is a characteristic phenomenon of PROTACs where degradation efficiency decreases at high concentrations. This is due to the formation of stable, non-productive binary complexes (this compound bound to either FAK or CRBN alone) which compete with the formation of the productive ternary complex (FAK-FC-11-CRBN).
-
Solution: To mitigate the hook effect, it is crucial to perform a full dose-response curve to identify the optimal concentration range for maximal degradation. The ideal concentration will be at the "bottom" of the U-shaped curve.
-
Quantitative Data Summary
| Cell Line | This compound DC₅₀ (pM) | Reference |
| TM3 | 310 | [2] |
| PA1 | 80 | [2] |
| MDA-MB-436 | 330 | [2] |
| LNCaP | 370 | [2] |
| Ramos | 40 | [2] |
Experimental Protocols
Detailed Western Blot Protocol for FAK Degradation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with a primary antibody against FAK (e.g., 1:1000 dilution) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
In Vitro Ubiquitination Assay
This assay confirms that this compound can induce the ubiquitination of FAK in a cell-free system.
-
Reaction Setup:
-
In a microfuge tube, combine the following components:
-
Recombinant human FAK protein
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant human CRBN/DDB1/CUL4A/Rbx1 E3 ligase complex
-
Ubiquitin
-
ATP
-
This compound or DMSO (vehicle control)
-
Ubiquitination buffer
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the reaction products by Western blotting using an anti-FAK antibody to detect higher molecular weight ubiquitinated FAK species.
-
Visualizations
Caption: this compound mediated FAK degradation pathway.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating FC-11 On-Target Effects: A Proteomics-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FC-11, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Focal Adhesion Kinase (FAK), with alternative FAK-targeting compounds. We present supporting experimental data from proteomics and other biochemical assays to objectively evaluate its on-target effects. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings.
Introduction to this compound and FAK Degradation
This compound is a heterobifunctional molecule that induces the degradation of FAK, a non-receptor tyrosine kinase critical in cell adhesion, migration, proliferation, and survival.[1] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers.[2] Unlike traditional small-molecule inhibitors that only block the kinase activity of FAK, PROTACs like this compound are designed to eliminate the entire protein, thereby ablating both its enzymatic and scaffolding functions.[3][4]
This compound is composed of three key components:
-
A ligand that binds to the target protein, Focal Adhesion Kinase (FAK).
-
A linker molecule.
-
A ligand for an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[1]
This design allows this compound to recruit the E3 ligase to FAK, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6]
Comparative Analysis of FAK-Targeting Compounds
To validate the on-target effects of this compound, its performance is compared with a similar FAK-degrading PROTAC, PROTAC-3, and a FAK kinase inhibitor, defactinib.
| Compound | Type | Mechanism of Action | Primary Target | E3 Ligase Recruited |
| This compound | PROTAC Degrader | Induces proteasomal degradation of the target protein.[1] | FAK | Cereblon (CRBN)[1] |
| PROTAC-3 | PROTAC Degrader | Induces proteasomal degradation of the target protein.[4] | FAK | von Hippel-Lindau (VHL)[4] |
| Defactinib | Kinase Inhibitor | Competitively inhibits the ATP-binding site of the kinase domain.[2] | FAK/Pyk2[2] | N/A |
Quantitative Performance Data
The efficacy of these compounds is assessed by their half-maximal degradation concentration (DC50) for the PROTACs and the half-maximal inhibitory concentration (IC50) for the kinase inhibitor.
Table 1: In Vitro Degradation Efficiency of FAK PROTACs
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay | Reference |
| This compound | Ramos | 0.04 | >95 | Western Blot | [1][7] |
| PA1 | 0.08 | >95 | Western Blot | [1][7] | |
| TM3 | 0.31 | >95 | Western Blot | [1][7] | |
| MDA-MB-436 | 0.33 | >95 | Western Blot | [1][7] | |
| LNCaP | 0.37 | >95 | Western Blot | [1][7] | |
| PROTAC-3 | PC3 | 3.0 | ~90 | Western Blot | [4][8] |
| MDA-MB-231 | ~10 | >90 | Western Blot | [4] |
Table 2: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Defactinib | FAK | 0.5 | Kinase Assay | [2] |
| Pyk2 | 0.6 | Kinase Assay | [2] |
Experimental Protocols
Western Blotting for FAK Degradation
This protocol is used to quantify the reduction in total FAK protein levels following treatment with a degrader compound.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).[9]
-
Primary Antibody: Anti-FAK antibody (e.g., Cell Signaling Technology #3285).[10]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound, PROTAC-3, or DMSO (vehicle control) for the desired time (e.g., 2-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with 1X SDS sample buffer.[9] Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]
-
Sonication and Denaturation: Sonicate the lysate to shear DNA and reduce viscosity.[9] Heat the samples at 95-100°C for 5 minutes.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.[9]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-FAK antibody overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times with TBST for 5 minutes each.[11]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the percentage of FAK degradation.
Global Proteomics for On-Target and Off-Target Analysis
This mass spectrometry-based workflow provides an unbiased, proteome-wide view of protein abundance changes following PROTAC treatment.
Materials:
-
Cell lysis buffer compatible with mass spectrometry (e.g., urea-based buffer).
-
DTT, iodoacetamide, and trypsin.
-
Tandem Mass Tags (TMT) for multiplexed quantification (optional).
-
LC-MS/MS system (e.g., Orbitrap).
Procedure:
-
Sample Preparation: Treat cells with the PROTAC of interest (e.g., this compound) and a vehicle control. Lyse the cells and quantify the protein concentration.
-
Reduction, Alkylation, and Digestion: Reduce the disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional): Label the peptides from different treatment conditions with TMT reagents for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer. The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis:
-
Protein Identification: Search the acquired MS/MS spectra against a protein database to identify the peptides and their corresponding proteins.
-
Protein Quantification: Quantify the relative abundance of each identified protein across the different treatment conditions.
-
Statistical Analysis: Perform statistical tests to identify proteins with significantly altered abundance upon PROTAC treatment. On-target effects are confirmed by the significant downregulation of FAK. Off-target effects are identified as other significantly downregulated proteins.[12]
-
Immunoprecipitation-Mass Spectrometry (IP-MS) for FAK Interactome Analysis
This protocol is used to identify proteins that interact with FAK and to understand how these interactions are affected by FAK degradation.
Materials:
-
IP Lysis Buffer (non-denaturing).
-
Anti-FAK antibody validated for IP.
-
Protein A/G magnetic beads.
-
Wash buffers of varying stringency.
-
Elution buffer.
-
Mass spectrometer.
Procedure:
-
Cell Lysis: Lyse cells treated with or without this compound using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an anti-FAK antibody to capture FAK and its interacting proteins.
-
Bead Capture: Add Protein A/G magnetic beads to the lysate to bind the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the FAK-containing protein complexes from the beads.
-
Sample Preparation for MS: Prepare the eluted proteins for mass spectrometry analysis by reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins in the complex.
-
Data Analysis: Compare the identified proteins between the treated and untreated samples to determine how FAK degradation affects its interactome.
Visualizations
Caption: Mechanism of Action for this compound PROTAC.
Caption: Simplified FAK Signaling Pathway.
Caption: Global Proteomics Workflow for PROTAC Validation.
Conclusion
Proteomics offers a powerful and unbiased approach to validate the on-target effects of PROTACs like this compound. The data presented in this guide demonstrates that this compound is a potent and selective degrader of FAK. By comparing its performance with other FAK-targeting agents and employing comprehensive proteomic analyses, researchers can gain a deeper understanding of its mechanism of action and potential therapeutic applications. The provided protocols serve as a foundation for the in-house validation and further investigation of this compound and other targeted protein degraders.
References
- 1. scilit.com [scilit.com]
- 2. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addressing Kinase-Independent Functions of Fak via PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. FAK Antibody | Cell Signaling Technology [cellsignal.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Confirming FAK Degradation by FC-11: A Comparative Guide to Mass Spectrometry and Western Blotting
For researchers, scientists, and drug development professionals invested in the burgeoning field of targeted protein degradation, the precise measurement of a degrader's efficacy is paramount. FC-11, a potent PROTAC (Proteolysis Targeting Chimera) targeting Focal Adhesion Kinase (FAK), has demonstrated significant promise. This guide provides a comparative analysis of two primary methodologies used to confirm and quantify this compound-induced FAK degradation: mass spectrometry and Western blotting. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection and application of these techniques.
Introduction to FAK Degradation by this compound
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers. Unlike traditional kinase inhibitors that only block the enzymatic activity of FAK, PROTACs like this compound are designed to eliminate the entire FAK protein, thereby abrogating both its kinase-dependent and kinase-independent scaffolding functions.[1][2][3] this compound accomplishes this by hijacking the cell's ubiquitin-proteasome system. It consists of a ligand that binds to FAK and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of FAK by the proteasome.[4][5]
Methodologies for Confirming Protein Degradation: A Comparison
The two most common techniques to confirm the degradation of a target protein like FAK are Western blotting and mass spectrometry. While both can provide evidence of protein loss, they differ significantly in their scope, sensitivity, and the richness of the data they provide.
| Feature | Mass Spectrometry (Targeted Proteomics) | Western Blotting |
| Principle | Identification and quantification of specific peptides derived from the target protein after enzymatic digestion. | Immunodetection of the target protein using specific antibodies after separation by size. |
| Quantification | Absolute or relative quantification using stable isotope-labeled peptide standards, offering high precision and a wide dynamic range. | Semi-quantitative, with relative quantification based on band intensity normalized to a loading control. Prone to signal saturation. |
| Throughput | High-throughput capabilities, allowing for the analysis of many samples and multiplexing of targets. | Lower throughput, typically analyzing one protein at a time per membrane. |
| Specificity | Highly specific, as it relies on the mass-to-charge ratio of unique peptides and their fragments. Can distinguish between protein isoforms. | Dependent on antibody specificity, which can be variable and lead to off-target binding. |
| Proteome Coverage | Can be targeted to specific proteins or used in a global "shotgun" approach to assess proteome-wide selectivity and off-target effects. | Targeted to a single protein of interest. |
| Sensitivity | Generally high, especially with enrichment techniques. | Sensitivity is dependent on antibody affinity and can be variable. |
| Confirmation | Provides sequence-specific evidence of the protein. | Relies on antibody recognition of an epitope. |
Quantitative Data: this compound-Mediated FAK Degradation
The following table summarizes publicly available data on the efficacy of this compound in degrading FAK across various cell lines, as determined by Western blotting.
| Cell Line | DC50 | Dmax (Concentration, Time) | Reference |
| TM3 | 310 pM | ~99% (100 nM, 3h) | [4][6] |
| PA1 | 80 pM | 99% (1-10 nM, 8h) | [4][7] |
| MDA-MB-436 | 330 pM | Not Specified | [4] |
| LNCaP | 370 pM | Not Specified | [4] |
| Ramos | 40 pM | Not Specified | [4] |
| Hep3B | Effective at 10 nM | Not Specified | [1] |
| Huh7 | Effective at 10 nM | Not Specified | [1] |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of degradation observed.
Experimental Protocols
Mass Spectrometry: Targeted Proteomics Workflow for FAK Quantification
This protocol outlines a typical workflow for quantifying FAK levels using targeted mass spectrometry with stable isotope-labeled internal standards.
-
Cell Lysis and Protein Quantification:
-
Treat cells with varying concentrations of this compound for desired time points.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
-
Quantify total protein concentration using a standard method (e.g., BCA assay).
-
-
Sample Preparation and Digestion:
-
Take a defined amount of protein from each sample (e.g., 50 µg).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Spike in a known amount of a stable isotope-labeled FAK protein or a specific FAK peptide to serve as an internal standard.
-
Digest the protein mixture into peptides using trypsin overnight at 37°C.
-
Desalt the resulting peptides using a C18 column.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to specifically detect and quantify the pre-selected FAK peptides and their corresponding stable isotope-labeled internal standards.
-
-
Data Analysis:
-
Integrate the peak areas for the endogenous (light) and internal standard (heavy) FAK peptides.
-
Calculate the ratio of light to heavy peptides to determine the relative or absolute amount of FAK in each sample.
-
Normalize the results to the total protein amount or a housekeeping protein to control for loading variations.
-
Western Blotting Protocol for FAK
This protocol provides a standard procedure for assessing FAK protein levels via Western blot.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described for the mass spectrometry protocol.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer with inhibitors).
-
Determine the total protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for FAK overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using image analysis software.
-
Normalize the FAK band intensity to a loading control protein (e.g., GAPDH, β-actin, or total protein stain) to correct for loading differences.
-
Visualizing Workflows and Pathways
Figure 1. Experimental workflow for comparing mass spectrometry and Western blot.
Figure 2. FAK signaling pathway and its degradation by this compound.
Conclusion
Both mass spectrometry and Western blotting are valuable tools for confirming the degradation of FAK by this compound. Western blotting offers a straightforward, accessible method for targeted validation of protein loss. However, for a more rigorous, quantitative, and comprehensive analysis, targeted mass spectrometry is the superior choice. It provides higher specificity, a broader dynamic range, and the potential for multiplexing and assessing proteome-wide selectivity. The choice of method will ultimately depend on the specific research question, available resources, and the desired level of quantitative rigor. For drug development professionals, the use of mass spectrometry is highly recommended for its ability to provide precise and robust data on the efficacy and selectivity of degraders like this compound.
References
- 1. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Focal Adhesion Kinase Activation Loop Phosphorylation as a Biomarker of Src Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]
- 6. FC 11 | FAK: R&D Systems [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: FC-11, the FAK Degrader, versus PF-562276, the FAK Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key molecules used in the study of Focal Adhesion Kinase (FAK) signaling: the PROTAC FAK degrader FC-11 and the FAK kinase inhibitor PF-562276. This analysis is supported by experimental data to delineate their distinct mechanisms and functional effects.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a prime target for therapeutic intervention. While PF-562276 has been a valuable tool for inhibiting FAK's kinase activity, the development of Proteolysis Targeting Chimeras (PROTACs) like this compound offers a novel approach by inducing the complete degradation of the FAK protein. Understanding the differences between these two compounds is crucial for selecting the appropriate tool for research and therapeutic development.
At a Glance: Key Differences
| Feature | This compound | PF-562276 |
| Compound Type | PROTAC FAK Degrader | Small Molecule Kinase Inhibitor |
| Mechanism of Action | Induces ubiquitination and proteasomal degradation of FAK protein | ATP-competitive inhibitor of FAK kinase activity |
| Effect on FAK Protein | Eliminates the FAK protein | No effect on total FAK protein levels |
| Potency (Degradation) | DC50 in the picomolar range in various cell lines | Not applicable |
| Potency (Inhibition) | Indirectly inhibits FAK signaling by protein removal | IC50 of 1.5 nM in cell-free assays |
In-Depth Comparison: Mechanism of Action
PF-562276 functions as a potent, ATP-competitive, and reversible inhibitor of FAK, with a high degree of selectivity. It also exhibits inhibitory activity against the closely related proline-rich tyrosine kinase 2 (Pyk2), albeit with approximately 10-fold lower potency[1]. By blocking the ATP-binding site, PF-562276 prevents the autophosphorylation of FAK at tyrosine 397 (pFAK-Y397), a critical step for FAK activation and the recruitment of downstream signaling partners like Src.
In contrast, this compound is a heterobifunctional molecule that leverages the cell's own protein disposal machinery. It is a PROTAC that consists of the FAK inhibitor PF-562271 (a close analog of PF-562276) linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase[2][3][4][5][6]. This dual-binding capability allows this compound to bring FAK into close proximity with the E3 ligase complex, leading to the ubiquitination of FAK and its subsequent degradation by the proteasome. This mechanism not only abrogates the kinase activity of FAK but also eliminates its non-enzymatic scaffolding functions.
Performance and Efficacy: A Data-Driven Analysis
Experimental data highlights the superior potency and distinct effects of this compound compared to PF-562276.
Potency in FAK Modulation
| Compound | Metric | Value | Cell Lines | Reference |
| This compound | DC50 (Degradation) | 40 pM | Ramos | [3] |
| DC50 (Degradation) | 80 pM | PA1 | [3] | |
| DC50 (Degradation) | 310 pM | TM3 | [3] | |
| DC50 (Degradation) | 330 pM | MDA-MB-436 | [3] | |
| DC50 (Degradation) | 370 pM | LNCaP | [3] | |
| PF-562276 | IC50 (Inhibition) | 1.5 nM | Cell-free assay | [1] |
DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% maximal inhibition.
A direct comparison in TM3 cells revealed that this compound significantly reduces the autophosphorylation of FAK (pFAK-Y397) at concentrations below 1 nM, whereas PF-562271 required a much higher concentration (3 µM) to achieve a similar inhibitory effect on phosphorylation.
In Vitro Effects on Cancer Cells
Studies in hepatocellular carcinoma (HCC) cell lines have demonstrated that this compound is more effective at inhibiting cell migration and invasion compared to the FAK inhibitor defactinib (a compound structurally related to PF-562276). This enhanced effect is attributed to the ability of this compound to not only block kinase activity but also to eliminate the scaffolding function of FAK, which plays a role in epithelial-mesenchymal transition (EMT).
In Vivo Effects
In a study using male mice, intraperitoneal administration of this compound (20 mg/kg, twice daily for 5 days) resulted in over 90% reduction of total FAK and phosphorylated FAK in reproductive tissues. In contrast, PF-562271 (10 mg/kg, twice daily for 5 days) only inhibited the phosphorylation of FAK without affecting the total FAK protein levels. This in vivo data corroborates the distinct mechanisms of action of the two compounds.
Experimental Protocols
Below are generalized protocols for key experiments used to characterize and compare FAK inhibitors and degraders.
Western Blot Analysis for FAK Degradation and Phosphorylation
Objective: To determine the effect of this compound and PF-562276 on total FAK protein levels and FAK phosphorylation at Tyr397.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., PA1, TM3) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, PF-562276, or DMSO (vehicle control) for a specified duration (e.g., 8 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total FAK, phospho-FAK (Tyr397), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Viability (MTT) Assay
Objective: To assess the impact of this compound and PF-562276 on the metabolic activity and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, PF-562276, or vehicle control for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot dose-response curves to determine the IC50 values.
FAK Signaling Pathway
FAK is a central node in integrin-mediated signaling and also integrates signals from growth factor receptors. Upon activation, FAK autophosphorylates at Y397, creating a binding site for Src family kinases. The FAK/Src complex then phosphorylates a multitude of downstream targets, including paxillin, p130Cas, and Grb2, which in turn activate pathways such as the MAPK/ERK and PI3K/Akt pathways, promoting cell migration, proliferation, and survival.
Conclusion
The comparison between this compound and PF-562276 underscores a significant evolution in the tools available to target FAK. While PF-562276 remains a potent and valuable inhibitor of FAK's kinase activity, this compound offers a more comprehensive approach by inducing the degradation of the entire FAK protein. This dual action of eliminating both the enzymatic and scaffolding functions of FAK has shown promise for greater efficacy in preclinical models, particularly in inhibiting cell migration and invasion. For researchers, the choice between these two compounds will depend on the specific biological question being addressed. If the goal is to specifically interrogate the role of FAK's kinase activity, PF-562276 is a suitable choice. However, to investigate the complete loss of FAK function, including its scaffolding roles, or to explore a potentially more potent therapeutic strategy, this compound represents a superior tool. The continued development and characterization of FAK-targeting PROTACs will undoubtedly provide deeper insights into FAK biology and may pave the way for more effective cancer therapies.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FAK-Targeting PROTACs: FC-11 vs. BI-3663
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent FAK Degraders
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are implicated in the progression and metastasis of numerous cancers, making it a compelling therapeutic target. The advent of Proteolysis Targeting Chimeras (PROTACs) has provided a novel strategy to eliminate FAK protein entirely, rather than merely inhibiting its kinase activity. This guide provides a detailed, data-driven comparison of two pioneering FAK-targeting PROTACs: FC-11 and BI-3663.
At a Glance: Key Differences
| Feature | This compound | BI-3663 |
| FAK Ligand | PF-562271 | BI-4464 |
| E3 Ligase Ligand | Pomalidomide (CRBN) | Pomalidomide (CRBN) |
| Reported Potency (DC50) | Picomolar range (40 pM - 370 pM) | Nanomolar range (median of 30 nM) |
| Key Advantage | Exceptionally high potency | Well-characterized selectivity |
Mechanism of Action: A Shared Strategy
Both this compound and BI-3663 operate through the same fundamental PROTAC mechanism. These heterobifunctional molecules simultaneously bind to FAK and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of FAK, marking it for degradation by the proteasome. This results in the elimination of the entire FAK protein, abrogating both its kinase-dependent and kinase-independent scaffolding functions.
A Head-to-Head Comparison: The Efficacy of FC-11 Versus Small Molecule FAK Kinase Inhibitors
For researchers and drug development professionals at the forefront of oncology and cellular biology, the targeting of Focal Adhesion Kinase (FAK) represents a pivotal strategy in combating cancer cell proliferation, migration, and survival. While traditional small molecule kinase inhibitors have shown promise, a new class of molecule, the Proteolysis Targeting Chimera (PROTAC), offers a novel mechanism of action. This guide provides an in-depth comparison of the FAK-degrading PROTAC, FC-11, against conventional FAK kinase inhibitors, supported by experimental data and detailed methodologies.
FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of integrins and growth factor receptors. Its kinase activity and scaffolding functions are implicated in tumorigenesis and metastasis.[1] Traditional FAK inhibitors primarily function by competitively binding to the ATP pocket of the kinase domain, thereby blocking its phosphorylation activity. In contrast, this compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to FAK, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This fundamental difference in their mechanism of action underpins the observed disparities in their efficacy.
Mechanism of Action: Inhibition vs. Degradation
The distinct mechanisms of FAK kinase inhibitors and this compound are visualized below. Kinase inhibitors act as a temporary blockade, while PROTACs like this compound lead to the complete removal of the target protein.
Quantitative Comparison of Efficacy
The efficacy of this compound and various FAK kinase inhibitors has been evaluated across multiple cancer cell lines. The following tables summarize key quantitative data, including half-maximal degradation concentration (DC₅₀) for this compound and half-maximal inhibitory concentration (IC₅₀) for the kinase inhibitors.
| Compound | Type | Target | DC₅₀ (pM) | Cell Line | Reference |
| This compound | PROTAC Degrader | FAK | 40 | Ramos | [2] |
| 80 | PA1 | [2] | |||
| 310 | TM3 | [2] | |||
| 330 | MDA-MB-436 | [2] | |||
| 370 | LNCaP | [2] |
Table 1. In Vitro Degradation Efficacy of this compound.
| Compound | Type | Target | IC₅₀ (nM) | Assay Type | Reference |
| PF-562271 | Kinase Inhibitor | FAK | 1.5 | Recombinant FAK | [3] |
| Defactinib (VS-6063) | Kinase Inhibitor | FAK, Pyk2 | <0.6 | Recombinant FAK/Pyk2 | [4] |
| BI-853520 | Kinase Inhibitor | FAK | 1 | Recombinant FAK | [3] |
| GSK2256098 | Kinase Inhibitor | FAK | 0.4 | Recombinant FAK | [5] |
Table 2. In Vitro Inhibitory Efficacy of FAK Kinase Inhibitors.
| Compound | Cell Line | IC₅₀ (µM) | Assay Type | Reference |
| Defactinib (VS-6063) | TT | 1.98 | MTS | [3] |
| K1 | 10.34 | MTS | [3] | |
| BCPAP | 23.04 | MTS | [3] | |
| TPC1 | >50 | MTS | [3] |
Table 3. Antiproliferative Activity of Defactinib (VS-6063) in Thyroid Cancer Cell Lines.
Notably, a direct comparison has shown that this compound is significantly more potent at reducing the autophosphorylation of FAK at Tyr397 than its parent inhibitor, PF-562271.[2] While PF-562271 required a high dose (3 µM) to show an inhibitory effect, this compound demonstrated significant effects at concentrations below 1 nM.[2] However, in the same study, the antiproliferative effect of this compound was not significantly greater than that of PF-562271 in the tested cell lines in vitro.[2] This suggests that while protein degradation is more efficient at shutting down FAK signaling, the impact on cell proliferation in short-term in vitro assays may be comparable to kinase inhibition. Another study highlighted that a different FAK PROTAC, BSJ-04-146, showed improved activity on downstream signaling, cancer cell viability, and migration compared to its corresponding kinase inhibitor.[6]
FAK Signaling Pathway
To understand the impact of these compounds, it is crucial to visualize the FAK signaling pathway. FAK acts as a central node, integrating signals from integrins and growth factor receptors to regulate key cellular processes like survival, proliferation, and migration.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed protocols for key experimental procedures are provided below.
Western Blot for FAK Degradation
This protocol is essential for quantifying the reduction in FAK protein levels following treatment with this compound.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound, FAK inhibitors, or DMSO (vehicle control) for the indicated times.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FAK and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
MTS Cell Viability Assay
This colorimetric assay is used to assess the effect of this compound and FAK inhibitors on cell metabolic activity, which is an indicator of cell viability.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds or vehicle control. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[7]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[7]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Transwell Cell Migration Assay
This assay is used to evaluate the effect of the compounds on the migratory capacity of cancer cells.
Detailed Steps:
-
Transwell Preparation: Rehydrate 8 µm pore size Transwell inserts in serum-free medium.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well plate.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing the test compound or vehicle control and seed them into the upper chamber of the Transwell inserts.[8]
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 6-24 hours) at 37°C.[8]
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[8]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained, migrated cells in several random fields under a microscope.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for assessing the in vivo efficacy of FAK-targeted compounds.
Detailed Steps:
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, such as a 1:1 mixture of PBS and Matrigel.
-
Animal Model: Use immunocompromised mice (e.g., nu/nu or NSG mice).
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[9]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound or FAK inhibitors via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. The vehicle is administered to the control group.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight and overall health of the mice regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
The available data indicates that this compound, a FAK-degrading PROTAC, offers a distinct and highly potent mechanism for eliminating FAK protein compared to traditional kinase inhibitors. This leads to a more profound and sustained inhibition of FAK signaling. While the immediate impact on cell proliferation in vitro may be comparable to that of potent kinase inhibitors, the complete removal of the FAK protein, including its non-catalytic scaffolding functions, may offer significant advantages in more complex biological settings and in vivo. Further head-to-head in vivo studies are warranted to fully elucidate the therapeutic potential of FAK degradation versus kinase inhibition. The detailed protocols provided herein should facilitate such comparative investigations.
References
- 1. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defactinib | VS-6063 | FAK inhibitor | TargetMol [targetmol.com]
- 4. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Transwell migration and invasion assays [bio-protocol.org]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Selectivity Profile of FC-11: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase selectivity of FC-11, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Focal Adhesion Kinase (FAK).
This compound is a bifunctional molecule that recruits FAK to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of FAK. The selectivity of this compound is primarily determined by its FAK-targeting component, the potent and ATP-competitive kinase inhibitor, PF-562271. This guide focuses on the kinase selectivity profile of this "warhead" to understand the on- and off-target activities of this compound.
Data Presentation: Kinase Selectivity of the this compound Warhead (PF-562271)
The kinase-binding moiety of this compound, PF-562271, has been profiled against a broad panel of kinases to determine its selectivity. The data reveals high potency for its primary target, FAK, and its closest homolog, Proline-rich Tyrosine Kinase 2 (Pyk2).
Table 1: Inhibitory Potency of PF-562271 against Primary Kinase Targets
| Kinase Target | IC50 (nM) in Cell-Free Assays | Notes |
| FAK (PTK2) | 1.5 | Primary target |
| Pyk2 (PTK2B) | 14 | ~10-fold less potent than FAK[1][2][3] |
PF-562271 demonstrates a high degree of selectivity for FAK and Pyk2 over other kinases. Reports indicate that it exhibits over 100-fold selectivity against a wide spectrum of other protein kinases.[1][2][3][4]
Table 2: Selectivity of PF-562271 against a Panel of Other Kinases
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| FAK | >99% | 1.5 |
| Pyk2 | >95% | 14 |
| CDK1/CyclinB | Data not available | 58 |
| CDK2/CyclinE | Data not available | 30 |
| CDK3/CyclinE | Data not available | 47 |
| Other Kinases | Generally low | >100-fold selective |
Note: While some minor cross-reactivity with certain Cyclin-Dependent Kinases (CDKs) has been observed in cell-free enzymatic assays, this inhibition did not translate to significant activity in cell-based assays.[5]
Experimental Protocols
The data presented above is typically generated using established in-vitro kinase assay methodologies.
In Vitro Kinase Inhibition Assay (e.g., KINOMEscan™)
This high-throughput competition binding assay is a standard method for profiling the selectivity of kinase inhibitors.
Objective: To determine the binding affinity (Kd) or percentage of inhibition of a test compound (e.g., PF-562271) against a large panel of kinases.
Methodology:
-
Immobilization: A proprietary, immobilized ligand is bound to a solid support (e.g., beads). This ligand is designed to bind to the ATP-binding site of a wide range of kinases.
-
Competition: A panel of DNA-tagged kinases is incubated with the test compound (PF-562271) at a fixed concentration (e.g., 1 µM for broad screening) or at various concentrations for dose-response curves.
-
Binding: The kinase/compound mixture is then added to the immobilized ligand. Kinases that are not bound to the test compound will bind to the immobilized ligand.
-
Quantification: After a wash step to remove unbound proteins, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Analysis: A lower amount of kinase detected on the support indicates stronger binding of the test compound to the kinase. The results are often expressed as percent inhibition relative to a DMSO control. For potent hits, an 11-point dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).
Figure 1. Workflow for a competitive binding kinase selectivity assay.
Signaling Pathway Context
This compound is designed to degrade FAK, a critical non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival. It is a key component of the focal adhesion complex, integrating signals from integrins and growth factor receptors.
References
In Vivo Showdown: FAK Degrader FC-11 vs. FAK Inhibitor Defactinib
In the landscape of cancer therapeutics targeting Focal Adhesion Kinase (FAK), a new class of molecules known as PROTACs (Proteolysis Targeting Chimeras) is emerging as a potential challenger to traditional small molecule inhibitors. This guide provides an in vivo comparison of FC-11, a FAK-targeting PROTAC degrader, and defactinib, a well-established FAK inhibitor, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available preclinical data.
Defactinib, a potent and selective oral inhibitor of FAK, has been extensively studied in various preclinical and clinical settings.[1][2] It functions by blocking the kinase activity of FAK, a critical mediator of cell adhesion, migration, and survival.[3] In contrast, this compound represents a novel approach by inducing the degradation of the entire FAK protein, thereby eliminating both its enzymatic and scaffolding functions.[4][5] this compound is a heterobifunctional molecule that links the FAK inhibitor PF562271 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of FAK.[6][7]
Head-to-Head: In Vivo Efficacy
A direct in vivo comparison in a lung metastasis model of hepatocellular carcinoma (HCC) demonstrated the superior efficacy of this compound over defactinib in inhibiting cancer metastasis.[8] This suggests that the complete removal of the FAK protein may offer a therapeutic advantage over solely inhibiting its kinase function.
Table 1: In Vivo Efficacy Comparison in a Hepatocellular Carcinoma (HCC) Lung Metastasis Model
| Treatment Group | Number of Lung Metastases (Mean ± SD) | Reference |
| Vehicle | 45.3 ± 5.5 | [8] |
| Defactinib | 25.7 ± 4.0 | [8] |
| This compound | 10.3 ± 2.5 | [8] |
While data on the effect of this compound on primary tumor growth is still emerging, the significant impact on metastasis highlights its potential as a potent anti-cancer agent. Defactinib has demonstrated modest activity as a monotherapy in suppressing tumor growth in various xenograft models, including breast and non-small cell lung cancer.[2][4]
Unraveling the Mechanisms: Kinase Inhibition vs. Protein Degradation
The distinct mechanisms of action of defactinib and this compound lead to different downstream cellular effects. Defactinib primarily inhibits FAK's kinase-dependent signaling pathways. In contrast, this compound, by degrading the FAK protein, abrogates both kinase-dependent and kinase-independent scaffolding functions of FAK. This comprehensive inhibition of FAK's roles is believed to be the basis for this compound's enhanced anti-metastatic activity, which includes the modulation of epithelial-mesenchymal transition (EMT) markers, an effect not observed with defactinib.[8]
Pharmacokinetic Profiles
Detailed pharmacokinetic data for this compound in vivo is not yet extensively published. For defactinib, pharmacokinetic studies in mice have been conducted, providing insights into its absorption, distribution, metabolism, and excretion.
Table 2: Pharmacokinetic Parameters of Defactinib in Mice
| Parameter | Value | Species | Dosing | Reference |
| Tmax | ~2 hours | Mouse | Oral | [A phase I study of VS-6063, a second-generation focal adhesion kinase inhibitor, in patients with advanced solid tumors] |
| Cmax | Dose-dependent | Mouse | Oral | [A phase I study of VS-6063, a second-generation focal adhesion kinase inhibitor, in patients with advanced solid tumors] |
| AUC | Dose-dependent | Mouse | Oral | [A phase I study of VS-6063, a second-generation focal adhesion kinase inhibitor, in patients with advanced solid tumors] |
Note: Specific values for Cmax and AUC for defactinib in mice vary across studies depending on the dose and formulation.
Experimental Protocols
In Vivo Xenograft and Metastasis Models
A common experimental approach to evaluate the in vivo efficacy of anti-cancer agents involves the use of xenograft models, where human cancer cells are implanted into immunodeficient mice.
Protocol for Hepatocellular Carcinoma (HCC) Lung Metastasis Model:
-
Animal Model: BALB/c nude mice (4-6 weeks old).
-
Cell Line: Human HCC cell line (e.g., Huh7).
-
Procedure:
-
Mice were anesthetized, and 1x10^6 Huh7 cells in 100 µL of PBS were injected into the tail vein to establish the lung metastasis model.
-
After 24 hours, mice were randomly assigned to treatment groups (n=6 per group): Vehicle control, defactinib (e.g., 50 mg/kg, oral gavage, daily), and this compound (e.g., 50 mg/kg, intraperitoneal injection, daily).
-
Treatments were administered for a specified period (e.g., 4 weeks).
-
At the end of the treatment period, mice were euthanized, and lungs were harvested.
-
The number of metastatic nodules on the lung surface was counted under a dissecting microscope.
-
Lung tissues were also collected for histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blot for FAK and EMT markers).[8]
-
General Protocol for Subcutaneous Xenograft Model with Defactinib:
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG).
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-231 breast cancer, NCI-H358 non-small cell lung cancer).
-
Procedure:
-
Cancer cells (typically 1x10^6 to 10x10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
Defactinib is typically administered orally at doses ranging from 25 to 100 mg/kg, once or twice daily.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumors are excised for further analysis, such as immunohistochemistry or Western blotting, to assess target engagement and downstream effects.[2][4]
-
Conclusion
The emergence of FAK-targeting PROTACs like this compound presents a promising new strategy in oncology. The available in vivo data, particularly the direct comparison in a metastasis model, suggests that the complete degradation of the FAK protein by this compound may offer superior efficacy compared to the kinase inhibition achieved by defactinib. This is likely due to the abrogation of both the kinase-dependent and -independent scaffolding functions of FAK. However, further in vivo studies are required to fully elucidate the anti-tumor activity of this compound, especially concerning its effects on primary tumor growth and its pharmacokinetic and safety profiles. As more data becomes available, a clearer picture will emerge regarding the therapeutic potential of FAK degraders in comparison to FAK inhibitors, guiding future drug development efforts in this critical signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting focal adhesion kinase inhibits cell migration and non-angiogenic vascularization in malignant breast cancer | springermedizin.de [springermedizin.de]
- 3. Understanding the pharmacokinetic journey of Fc-fusion protein, rhIL-7-hyFc using complementary approach of two analytical methods, accelerator mass spectrometry and ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | FAK PROTAC Inhibits Ovarian Tumor Growth and Metastasis by Disrupting Kinase Dependent and Independent Pathways [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating the Ternary Complex Formation of FC-11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins through Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. FC-11, a potent PROTAC, is designed to induce the degradation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer progression and metastasis. The efficacy of this compound hinges on its ability to form a stable ternary complex with FAK and the E3 ubiquitin ligase Cereblon (CRBN), thereby triggering the ubiquitination and subsequent proteasomal degradation of FAK. Rigorous validation of this ternary complex is paramount for understanding its mechanism of action and advancing its therapeutic development.
This guide provides a comparative overview of key experimental methods for validating the formation and functional consequences of the this compound-mediated ternary complex. We present quantitative data from published studies, detail experimental protocols, and offer visualizations to elucidate the underlying principles.
Comparative Performance of FAK Degraders
The ability of a PROTAC to induce target degradation is a critical performance metric. The half-maximal degradation concentration (DC50) is a key parameter used to quantify this activity. Lower DC50 values indicate higher potency.
| Compound | Target | E3 Ligase Ligand | DC50 (MDA-MB-231 cells) | Reference |
| This compound | FAK | Pomalidomide (CRBN) | 330 pM[1] | [1][2] |
| F2 | FAK | Thalidomide (CRBN) | 27.72 nM | [3] |
As the data indicates, this compound demonstrates significantly more potent degradation of FAK in the MDA-MB-231 breast cancer cell line compared to the FAK-targeting PROTAC, F2.
Experimental Validation of Ternary Complex Formation
A multi-faceted approach employing various biophysical and cellular techniques is essential to comprehensively validate the formation and stability of the this compound:FAK:CRBN ternary complex.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a gold-standard technique to demonstrate protein-protein interactions within a cellular context. For this compound, Co-IP can be used to show the this compound-dependent association of FAK and CRBN.
Experimental Protocol:
-
Cell Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing buffer to preserve protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for either FAK or CRBN, coupled to magnetic or agarose beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both FAK and CRBN to detect the co-precipitated protein.
A successful Co-IP experiment will show the presence of CRBN in the FAK immunoprecipitate (and vice-versa) only in the cells treated with this compound, confirming the formation of the ternary complex.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free, real-time biophysical technique that provides quantitative information on the binding kinetics and affinity of molecular interactions. SPR can be used to dissect the binary and ternary interactions involved in the this compound system.
Experimental Protocol:
-
Immobilization: Immobilize either purified FAK or CRBN protein onto an SPR sensor chip.
-
Binary Interaction Analysis: Flow the other protein partner (CRBN or FAK) over the chip to measure their direct interaction in the absence of this compound.
-
Ternary Complex Formation: In separate experiments, pre-incubate the analyte protein with varying concentrations of this compound before flowing it over the immobilized protein.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity of ternary complex formation can also be calculated.
| Interaction | Analyte | Ligand | Binding Affinity (KD) |
| Binary: this compound <> FAK | This compound | FAK | To be determined |
| Binary: this compound <> CRBN | This compound | CRBN | To be determined |
| Ternary: this compound:FAK <> CRBN | This compound + FAK | CRBN | To be determined |
Note: Specific kinetic data for this compound ternary complex formation from SPR analysis is not yet publicly available and would require experimental determination.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess target engagement in a cellular environment. The principle is that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in its melting temperature.
Experimental Protocol:
-
Compound Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Shock: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble FAK at each temperature using methods like Western blotting or ELISA.
-
Melt Curve Generation: Plot the amount of soluble FAK as a function of temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell proximity-based assay that can quantify the engagement of a compound with its target protein.
Experimental Protocol:
-
Cell Line Engineering: Create a cell line that expresses FAK fused to a NanoLuc® luciferase enzyme.
-
Tracer Addition: Add a fluorescently labeled tracer that binds to FAK to the cells.
-
Compound Competition: Add this compound at varying concentrations. If this compound binds to FAK, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Data Analysis: The IC50 value, representing the concentration of this compound that displaces 50% of the tracer, is determined as a measure of target engagement.
Visualizing the Mechanism of Action
To further clarify the processes involved in the validation of the this compound ternary complex, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: this compound mediates the formation of a ternary complex between FAK and CRBN, leading to FAK ubiquitination and subsequent proteasomal degradation.
Caption: A simplified workflow for validating the this compound-induced FAK-CRBN interaction via Co-Immunoprecipitation.
Caption: Principle of using SPR to measure the kinetics of binary and ternary complex formation for the this compound system.
Conclusion
The validation of the this compound:FAK:CRBN ternary complex is a critical step in the preclinical development of this promising FAK degrader. A combination of cellular and biophysical assays provides a comprehensive understanding of its mechanism of action. Co-immunoprecipitation confirms the interaction in a cellular milieu, while techniques like Surface Plasmon Resonance offer quantitative insights into the binding affinities and kinetics that drive complex formation. Cellular target engagement assays such as CETSA® and NanoBRET™ provide crucial evidence of this compound binding to FAK within living cells. The data presented in this guide demonstrates the high potency of this compound and provides a framework for its continued investigation and development as a potential therapeutic agent. Researchers are encouraged to employ a multi-assay approach to robustly validate the on-target activity of this compound and other PROTAC molecules.
References
Unveiling the Better Tool for FAK Targeting: A Head-to-Head Comparison of FC-11 and siRNA Knockdown
For researchers and drug development professionals navigating the complexities of targeting Focal Adhesion Kinase (FAK), a critical regulator of cell adhesion, migration, and survival, the choice between a small molecule degrader and a genetic knockdown approach is pivotal. This guide provides an objective comparison of FC-11, a potent proteolysis-targeting chimera (PROTAC) FAK degrader, and siRNA-mediated FAK knockdown. We present supporting experimental data, detailed methodologies, and visual pathways to aid in the selection of the most appropriate tool for your research needs.
Executive Summary
Both this compound and siRNA technology effectively reduce FAK protein levels, but they operate through distinct mechanisms, leading to differences in specificity, kinetics, and potential off-target effects. This compound induces the rapid degradation of existing FAK protein, offering a powerful tool for acute protein depletion. In contrast, siRNA prevents the synthesis of new FAK protein by targeting its mRNA, a process that is highly specific but may have a slower onset of action. This guide delves into a comparative analysis of their performance in key experimental assays.
Mechanism of Action: Degradation vs. Silencing
This compound is a heterobifunctional molecule that simultaneously binds to FAK and an E3 ubiquitin ligase. This proximity induces the ubiquitination of FAK, marking it for degradation by the proteasome. This process results in the rapid elimination of the entire FAK protein, including its scaffolding and kinase functions.[1][2]
siRNA (small interfering RNA) operates at the post-transcriptional level. When introduced into a cell, the siRNA duplex is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides RISC to the target FAK mRNA, leading to its cleavage and subsequent degradation. This prevents the translation of FAK mRNA into protein, effectively silencing gene expression.[3][4]
Experimental Comparison: this compound vs. FAK siRNA
Protein Level Reduction
| Method | Cell Line | Concentration/Dose | Duration | FAK Protein Reduction (%) | Reference |
| This compound | PA1 | 10 nM | 8 h | >99% | [1] |
| This compound | Hep3B & Huh7 | 100 nM | Not Specified | Significant Reduction | [2] |
| FAK siRNA | SK-N-BE(2) | 20-30% knockdown target | 48 h | ~70-80% | [3] |
| FAK siRNA | RD & SJCRH30 | 20 nM | 48 h | Significant Decrease | [4] |
| FAK siRNA | MDA-MB-231 | Not Specified | Not Specified | ~95% | [5] |
Analysis: Both this compound and FAK siRNA can achieve a dramatic reduction in FAK protein levels. This compound demonstrates a very rapid and potent effect, achieving near-complete degradation within hours at nanomolar concentrations.[1] FAK siRNA also provides substantial knockdown, though the timeframe is typically longer (48-72 hours) to allow for the turnover of existing protein.
Impact on Cell Viability
| Method | Cell Line | Concentration | Duration | Effect on Cell Viability | Reference |
| This compound | Hep3B & Huh7 | 100 nM | 12-48 h | Not significantly inhibited | [2] |
| FAK siRNA | RD & SJCRH30 | 20 nM | 48 h | Significant decrease | [4] |
| FAK siRNA | SK-N-BE(2) | 20-30% knockdown target | 48 h | Not significantly affected | [3] |
Analysis: The effect on cell viability appears to be cell-type dependent. In some cancer cell lines, such as rhabdomyosarcoma, FAK knockdown via siRNA leads to a significant decrease in viability.[4] However, in hepatocellular carcinoma and neuroblastoma cell lines, both this compound and FAK siRNA showed minimal impact on cell proliferation.[2][3] This suggests that while FAK is crucial for other cellular processes, its role in cell survival may be context-dependent.
Inhibition of Cell Migration
| Method | Cell Line | Assay | Inhibition of Migration | Reference |
| This compound | Hep3B & Huh7 | Wound Healing | More effective than FAK inhibitor | [2] |
| FAK siRNA | SK-N-BE(2) | Transwell & Wound Healing | Significant decrease | [3] |
| FAK siRNA | H1299/A549 | Wound Healing & Transwell | Attenuated G9a-enhanced migration | [6] |
Analysis: Both this compound and FAK siRNA are highly effective at inhibiting cell migration. A study on hepatocellular carcinoma demonstrated that this compound was more potent in inhibiting cell migration in a wound healing assay compared to a FAK kinase inhibitor.[2] Similarly, multiple studies have shown that FAK siRNA significantly reduces the migratory capacity of various cancer cell lines in both wound healing and transwell migration assays.[3][6] This underscores the critical role of FAK in cell motility and the utility of both tools in studying and inhibiting this process.
Experimental Protocols
This compound Treatment for FAK Degradation
Objective: To induce the degradation of endogenous FAK protein using this compound.
Materials:
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C)
-
Cell culture medium appropriate for the cell line
-
Cell line of interest plated at an appropriate density
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against FAK
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot Analysis:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against FAK.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
siRNA Knockdown of FAK
Objective: To silence the expression of FAK by targeting its mRNA with siRNA.
Materials:
-
FAK-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cell culture medium appropriate for the cell line
-
Cell line of interest
-
Reagents for Western blotting (as listed above)
Protocol:
-
Cell Seeding: The day before transfection, plate cells in a multi-well plate so that they are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In separate tubes, dilute the FAK siRNA and the control siRNA in Opti-MEM.
-
In another tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Analysis of Knockdown:
-
After the incubation period, harvest the cells.
-
Assess FAK protein levels by Western blot as described in the this compound protocol to confirm knockdown efficiency.
-
Visualizing the Pathways and Workflows
Caption: FAK Signaling Pathway.
Caption: Comparative Experimental Workflow.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and FAK siRNA depends on the specific experimental goals.
Choose this compound for:
-
Rapid and acute depletion of FAK protein: Ideal for studying the immediate consequences of FAK loss.
-
Investigating the role of the entire FAK protein: As it removes both the kinase and scaffolding functions.
-
Pharmacological studies: As a small molecule, it offers a more drug-like perturbation.
Choose FAK siRNA for:
-
Highly specific gene silencing: Minimizes potential off-target effects associated with small molecules.
-
Long-term studies: Can provide sustained knockdown over several days.
-
Validating the on-target effects of small molecules: Used as an orthogonal approach to confirm that the phenotype observed with a drug is indeed due to the targeting of the intended protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of FC-11 (Trichlorofluoromethane) in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal of FC-11
Trichlorofluoromethane, also known as Cthis compound or Freon-11, is a regulated ozone-depleting substance. Its proper disposal is not only crucial for environmental protection but also a matter of regulatory compliance. This guide provides essential safety and logistical information for the handling and disposal of this compound waste in a research environment, ensuring the safety of laboratory personnel and adherence to environmental laws.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be aware of the following precautions:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Containment: Prevent any release of this compound into the environment. It is illegal to knowingly vent or otherwise release CFCs into the atmosphere.
-
Storage: Store containers of this compound in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials. Ensure containers are tightly sealed and clearly labeled.
Step-by-Step Disposal Procedures for Laboratory-Generated this compound Waste
The disposal of this compound from a laboratory setting must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Do not attempt to dispose of this compound through standard laboratory drains or as regular trash.
1. Waste Collection:
-
Designate a specific, compatible container for this compound waste. This container must be in good condition, leak-proof, and have a secure screw-top cap.
-
The container should be made of a material chemically resistant to this compound.
-
Never mix this compound with other chemical wastes unless explicitly permitted by your EHS office.
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "Trichlorofluoromethane (Cthis compound)."
-
Indicate the approximate concentration and volume of the waste.
-
Note the date when waste was first added to the container.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.
-
Keep the waste container closed at all times, except when adding waste.
4. Arranging for Disposal:
-
Once the waste container is full or you no longer need to add to it, contact your institution's EHS office to schedule a waste pickup.
-
Provide the EHS office with all necessary information about the waste, as indicated on the label.
5. Disposal of Empty Containers:
-
Empty containers that once held this compound must also be treated as hazardous waste.
-
To render a container non-hazardous, it must be triple-rinsed. The rinsate from the first rinse must be collected and disposed of as this compound hazardous waste.[1]
-
After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as regular solid waste.[1]
Prohibited Disposal Methods
-
Evaporation: It is not permissible to allow this compound to evaporate in a fume hood or any other area as a means of disposal.[1][2]
-
Sewer Disposal: this compound must not be poured down the sink or into any sewer system.[1]
Key Disposal Parameters for this compound
| Parameter | Guideline | Regulatory Basis |
| Waste Classification | Hazardous Waste (May be classified as U-series waste under RCRA) | U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) |
| Primary Disposal Method | Collection by a licensed hazardous waste handler for incineration. | Regional and national hazardous waste regulations. |
| Incineration Requirements | Must be carried out in an authorized incinerator with an afterburner and flue gas scrubber.[3] | EPA regulations for hazardous waste incineration. |
| Atmospheric Release | Strictly prohibited. | Clean Air Act, Section 608. |
| Container Management | Must be in good condition, compatible with the waste, and kept closed. | RCRA regulations for hazardous waste containers. |
| Storage Limit in SAA | A maximum of 55 gallons of hazardous waste may be stored. For acutely toxic wastes (P-list), the limit is one quart. | EPA regulations for Satellite Accumulation Areas.[4] |
This compound Laboratory Waste Disposal Workflow
The following diagram illustrates the standard workflow for the proper disposal of this compound waste generated in a laboratory.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. odu.edu [odu.edu]
Essential Safety and Handling Guide for FC-11 (Trichlorofluoromethane)
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of FC-11 (Trichlorofluoromethane) in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. High concentrations of this compound can lead to dizziness, drowsiness, and in confined spaces, a risk of unconsciousness or death due to oxygen deficiency.[1] Direct contact with the liquid can cause frostbite.[1][2]
Recommended PPE for Handling this compound:
-
Respiratory Protection: For situations with high vapor concentrations or in non-ventilated areas, a NIOSH-approved self-contained breathing apparatus or a supplied-air respirator is necessary.[3] An air-line respirator is also recommended.[2] Normal handling in a well-ventilated area may not require respiratory protection, but ventilation should always be adequate to meet exposure limits.[3]
-
Eye and Face Protection: Chemical safety goggles should be worn if there is any chance of contact with liquid this compound.[1][3] A face shield should be added if there is a risk of splashing.[3] Do not wear contact lenses when handling this chemical.[3] Eyewash stations should be readily available.[3][4]
-
Hand Protection: Wear protective, impervious gloves, such as rubber, PVA, or neoprene, especially for repeated or prolonged contact with the liquid.[2][3] Cold-insulating gloves are recommended to protect against frostbite from liquid contact.[1]
-
Body Protection: Appropriate protective clothing, such as a lab coat or apron, is necessary to prevent skin contact.[4][5] For extensive handling or potential for significant exposure, impervious clothing is recommended.[3] Quick-drench shower facilities should be available.[3]
Quantitative Data for this compound
The following tables summarize key quantitative data regarding exposure limits and physical properties of this compound.
Table 1: Occupational Exposure Limits
| Parameter | Value | Agency/Source |
| TLV-Ceiling | 1,000 ppm | CAMEO Chemicals[2] |
| IDLH Value | 2,000 ppm | CAMEO Chemicals[2] |
| OSHA PEL-TWA | 1,000 ppm (5600 mg/m³) | OSHA, NIOSH[2][6] |
| NIOSH REL-C | 1,000 ppm (5600 mg/m³) | NIOSH[6] |
-
TLV-Ceiling: Threshold Limit Value-Ceiling - concentration that should not be exceeded during any part of the working exposure.[1]
-
IDLH: Immediately Dangerous to Life or Health.
-
PEL-TWA: Permissible Exposure Limit-Time-Weighted Average over an 8-hour workday.
-
REL-C: Recommended Exposure Limit-Ceiling.
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Colorless gas or highly volatile liquid[1] |
| Odor | Faint, ether-like[3] |
| Boiling Point | 24°C (75°F)[1][4] |
| Flammability | Not flammable[2][3] |
| Vapor Density | Heavier than air[1] |
| Water Solubility | 1,100 mg/L at 25°C[4] |
Operational Protocols
Safe Handling and Storage:
-
Always work in a well-ventilated area, preferably with local exhaust ventilation at locations where leakage is probable.[1][3]
-
Avoid breathing vapors.[3]
-
Prevent contact with skin and eyes.[3]
-
Do not eat, drink, or smoke when handling this compound.[1][5]
-
Store in a cool, well-ventilated area, separated from incompatible materials such as powdered aluminum, zinc, magnesium, and barium.[1]
-
Keep containers tightly closed when not in use.
-
Avoid contact with hot surfaces, flames, or welding operations, as this compound can decompose to form toxic and corrosive gases like phosgene, hydrogen chloride, and hydrogen fluoride.[1][3]
Spill Response Protocol:
-
Evacuate and Ventilate: Immediately evacuate the area of the spill. Ensure adequate ventilation to disperse vapors.[1] Since the vapor is heavier than air, it may accumulate in low-lying areas.[1]
-
Assess the Spill and Don PPE: Determine the extent of the spill. Before re-entering the area, don the appropriate PPE as described above, including respiratory protection.
-
Contain the Spill: For liquid spills, use a non-combustible absorbent material like vermiculite, sand, or earth to soak up the product.[5]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for disposal.[5]
-
Decontamination: After the material is collected, flush the area with water.[5]
-
Reporting: Notify the appropriate environmental health and safety personnel at your institution.
Disposal Plan
The disposal of this compound must comply with all federal, state, and local regulations.
-
Waste this compound that has been used as a solvent may be classified as a hazardous waste (e.g., EPA hazardous waste numbers F001, F002).[3]
-
Unused this compound, if discarded, may be considered an EPA hazardous waste with the number U121.[3]
-
Do not dispose of this compound down the drain or in the regular trash.
-
All waste materials, including contaminated absorbents, must be placed in labeled, sealed containers.
-
Consult with your institution's environmental health and safety department or a certified waste disposal contractor for proper disposal procedures.[7]
This compound Spill Response Workflow
Caption: A workflow diagram for the safe response to an this compound spill.
References
- 1. ICSC 0047 - TRICHLOROFLUOROMETHANE [chemicalsafety.ilo.org]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. uww.edu [uww.edu]
- 4. Trichlorofluoromethane | CCl3F | CID 6389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. restoredcdc.org [restoredcdc.org]
- 7. hwhenvironmental.com [hwhenvironmental.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
